Montelukast-d6 Sodium Salt
Description
BenchChem offers high-quality Montelukast-d6 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast-d6 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-KSWPWUDBSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Montelukast-d6 Sodium Salt: A Technical Whitepaper on Stable Isotope-Labeled Internal Standards in Bioanalysis
Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists Content Type: In-Depth Technical Guide
Executive Summary
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) research, the accurate quantification of Montelukast—a potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist—is critical for evaluating asthma and allergic rhinitis treatments 1. However, analyzing highly lipophilic, highly protein-bound molecules in complex biological matrices like human plasma presents significant analytical challenges, including variable extraction recoveries and matrix-induced ion suppression 2. To establish a self-validating analytical system, the integration of Montelukast-d6 Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard 3, 4.
This guide provides an in-depth mechanistic and methodological framework for utilizing Montelukast-d6 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Chemical Identity & Physicochemical Profile
Montelukast-d6 is the deuterium-labeled analog of Montelukast sodium, where six hydrogen atoms have been replaced by deuterium on the 1-hydroxy-1-methylethyl moiety 1, 5. This isotopic enrichment increases the molecular weight by 6 Daltons, allowing mass spectrometers to distinguish it from the endogenous analyte while maintaining virtually identical physicochemical behavior 4.
Table 1: Physicochemical Properties of Montelukast-d6 Sodium Salt
| Property | Value |
| Chemical Name | Montelukast-d6 Sodium Salt |
| CAS Number | 2673270-26-1 |
| Molecular Formula | C35H29ClD6NO3S • Na |
| Molecular Weight | 614.2 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) |
| Solubility | Soluble in Water |
| Appearance | Solid |
Mechanism of Action: The Clinical Context
Montelukast exerts its therapeutic effect by selectively binding to the CysLT1 receptor, blocking the action of leukotriene D4 (LTD4) [[1]](). LTD4 is a potent inflammatory mediator that triggers intracellular calcium release, leading to bronchoconstriction and airway edema [[1]](). Measuring the exact concentration of the drug in plasma ensures therapeutic efficacy without exceeding toxicity thresholds.
Caption: CysLT1 Receptor Signaling Pathway and Montelukast Inhibition Mechanism.
The Scientific Rationale for Montelukast-d6 in LC-MS/MS
Why is a deuterated internal standard strictly required for this assay? The causality is rooted in physical chemistry:
-
Matrix Effect Compensation: During Electrospray Ionization (ESI), co-eluting endogenous plasma lipids compete with the analyte for charge droplets, causing ion suppression. Because Montelukast and Montelukast-d6 share identical retention times, they experience the exact same degree of ion suppression 4. The ratio of their MS signals remains constant, effectively self-correcting the assay.
-
Extraction Recovery Normalization: Montelukast is highly bound to plasma proteins (>99%). Any physical loss of the analyte during protein precipitation or solid-phase extraction is proportionally mirrored by the loss of Montelukast-d6 4, ensuring the final quantification is impervious to procedural variations.
Experimental Methodology: LC-MS/MS Bioanalytical Workflow
To accurately quantify Montelukast in human plasma, the following protocol establishes a robust, self-validating system 2, 6.
Caption: Step-by-step bioanalytical workflow for LC-MS/MS quantification using Montelukast-d6.
Phase 1: Sample Preparation (Protein Precipitation)
-
Spiking: Aliquot 100 µL of the human plasma sample into a 96-well plate. Add 10 µL of Montelukast-d6 working solution (e.g., 100 ng/mL) 6.
-
Causality: Spiking the IS at the very beginning ensures it undergoes the exact same matrix interactions and extraction stresses as the endogenous analyte, making the recovery ratio mathematically constant.
-
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the matrix 6.
-
Causality: Acetonitrile aggressively denatures the hydrophobic binding pockets of plasma albumin, breaking the drug-protein bonds and forcing both Montelukast and Montelukast-d6 into the organic supernatant 2.
-
-
Centrifugation: Vortex for 3 minutes, then centrifuge at 3000 x g for 5 minutes 6.
-
Causality: Centrifugation compacts the denatured protein pellet, preventing column frit blockage and extending the lifespan of the analytical column.
-
Phase 2: Chromatographic Separation
-
Injection: Transfer the supernatant, dry under a stream of nitrogen (40°C), and reconstitute in 100 µL of mobile phase. Inject 10 µL into the LC system 2, 6.
-
Separation: Utilize a C18 analytical column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm) at 45°C. Run an isocratic mobile phase of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) at a flow rate of 0.8 mL/min 2.
-
Causality: The acidic pH (4.0) ensures the carboxylic acid group of Montelukast remains predominantly unionized, maximizing hydrophobic interaction with the C18 stationary phase. The high organic content (80% ACN) ensures rapid elution (runtime ~5 min) while separating the analytes from early-eluting polar matrix components 2.
-
Phase 3: Mass Spectrometric Detection
-
Ionization & MRM: Operate the triple quadrupole mass spectrometer in ESI positive mode. Monitor the Multiple Reaction Monitoring (MRM) transitions [[2]]().
-
Causality: Positive ESI efficiently protonates the secondary amine/quinoline nitrogen. The MRM mode isolates the precursor ion in Q1, fragments it in Q2, and selects a specific product ion in Q3, vastly improving the signal-to-noise ratio.
-
Quantitative Validation Parameters
A properly validated assay using Montelukast-d6 should yield the following analytical parameters, demonstrating high sensitivity and reliability 2, 6.
Table 2: LC-MS/MS Analytical & Validation Parameters
| Parameter | Montelukast (Analyte) | Montelukast-d6 (SIL-IS) |
| Precursor Ion (Q1) [M+H]+ | m/z 586.2 | m/z 592.3 |
| Product Ion (Q3) | m/z 568.2 (or 422.2) | m/z 574.2 |
| Ionization Mode | ESI Positive | ESI Positive |
| Linear Range | 1.0 – 800.0 ng/mL | N/A (Fixed Spiked Conc.) |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80) | Same |
| Flow Rate | 0.8 mL/min | Same |
| Average Extraction Recovery | ~67.68% | ~64.87% |
References
-
[[2]]() Title: Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Source: PMC - NIH. URL: [Link]
-
5 Title: Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959. Source: PubChem - NIH. URL: [Link]
-
[[6]]() Title: Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations. Source: PMC - NIH. URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Montelukast-d6 vs. Unlabeled Montelukast Sodium in Quantitative Bioanalysis
Executive Summary
This technical guide analyzes the critical distinctions between Montelukast Sodium (the therapeutic analyte) and Montelukast-d6 (the stable isotope-labeled internal standard). While chemically nearly identical, their roles in drug development are distinct. Unlabeled Montelukast is the target of quantification for pharmacokinetic (PK) profiling, whereas Montelukast-d6 serves as the metrological anchor, correcting for ionization suppression and recovery variance in LC-MS/MS workflows. This guide provides actionable protocols for implementing Montelukast-d6 to meet FDA/EMA bioanalytical standards.
Part 1: Molecular & Physicochemical Distinction
To the naked eye, these compounds are indistinguishable white to off-white powders. However, mass spectrometry discriminates them based on mass-to-charge ratio (
Structural Divergence
The critical difference lies in the isotopic labeling. Montelukast-d6 incorporates six deuterium atoms (
Physicochemical Comparison Table
| Feature | Montelukast Sodium (Analyte) | Montelukast-d6 (Internal Standard) |
| Molecular Weight (Free Acid) | ~586.2 g/mol | ~592.2 g/mol (+6 Da shift) |
| Solubility | Freely soluble in MeOH, EtOH, Water | Identical |
| Lipophilicity (LogP) | High (> 8.[2][3]0) | Identical (negligible isotope effect) |
| pKa | ~2.7 (Acid), ~5.8 (Base) | Identical |
| Photostability | Highly Unstable (Isomerizes to cis-form) | Highly Unstable (Same degradation path) |
| Chromatographic Retention |
Structural Visualization (DOT Diagram)
Caption: Structural relationship showing the specific deuteration site on the tertiary alcohol side chain, resulting in a +6 Da mass shift.
Part 2: The Role of Montelukast-d6 in Bioanalysis
The Problem: Matrix Effects
In Electrospray Ionization (ESI), phospholipids and endogenous plasma components often co-elute with Montelukast. These contaminants compete for charge in the source droplet, causing Ion Suppression (signal loss) or Enhancement .
-
Result without IS: Inaccurate quantification. A patient sample with high lipids might appear to have lower drug concentration than it actually does.
The Solution: Stable Isotope Dilution
Montelukast-d6 is the "Gold Standard" because it is a Co-eluting Internal Standard .
-
Retention Time: Because deuterium has a negligible effect on lipophilicity, Montelukast-d6 elutes at the exact same time as the analyte.
-
Shared Fate: If the analyte experiences 30% ion suppression due to a lipid at 2.8 minutes, the d6-IS also experiences 30% suppression.
-
Correction: The ratio of Analyte Area / IS Area remains constant, canceling out the error.
Critical Insight: Structural analogs (like Zaferolukast) elute at different times and cannot correct for transient matrix effects occurring specifically at the Montelukast retention window.
Part 3: Experimental Workflow (LC-MS/MS)
Sample Preparation Protocol
Montelukast binds highly to plasma proteins (>99%). Efficient extraction is required.
Method: Protein Precipitation (PPT)
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.
-
IS Spike: Add 20 µL of Montelukast-d6 working solution (e.g., 500 ng/mL in MeOH).
-
Precipitation: Add 200 µL of cold Acetonitrile (ACN).
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).
-
Gradient: 40% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode (
).
MRM Transitions (Quantification)
The mass spectrometer monitors specific parent-to-fragment transitions.
| Compound | Precursor Ion ( | Product Ion ( | Mechanism |
| Montelukast | 586.2 | 422.1 | Loss of water + side chain cleavage |
| Montelukast-d6 | 592.2 | 428.1 | Identical fragmentation path (+6 Da retained) |
Bioanalytical Workflow Diagram
Caption: Step-by-step workflow ensuring the Internal Standard tracks the Analyte through extraction, chromatography, and ionization.
Part 4: Stability & Handling (The "Yellow Light" Rule)
Montelukast is notoriously photosensitive. It undergoes photo-isomerization from the active E-isomer (trans) to the inactive Z-isomer (cis) and oxidizes to a sulfoxide impurity upon exposure to ambient light.
Protocol for Integrity:
-
Environment: All handling of Montelukast and Montelukast-d6 must occur under monochromatic yellow light (sodium vapor or filtered LED).
-
Solvents: Avoid acidic solvents for long-term storage; Montelukast is unstable in low pH solutions over time. Reconstitute in neutral/basic buffers if possible, or analyze immediately.
-
Glassware: Use amber glass vials exclusively.
Warning: If the d6-standard degrades, the Area Ratio calculation will drift, causing calibration failure.
Part 5: Regulatory & Validation Context
To use Montelukast-d6 in a regulated study (IND/NDA submission), the method must comply with FDA M10 Bioanalytical Method Validation guidelines.
-
Selectivity: Inject a blank plasma sample spiked only with Montelukast-d6. Ensure no interference appears in the Montelukast analyte channel (Cross-talk check).
-
Isotope Purity: The d6 standard must be high purity (>99% isotopic enrichment). If it contains significant d0 (unlabeled) material, it will contribute to the analyte signal, causing a positive bias.
-
Matrix Factor (MF):
The IS-normalized Matrix Factor should be close to 1.0, proving the d6 corrects for suppression.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8] (2018).[9] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45039959, Montelukast-d6 Sodium Salt. Available at: [Link]
-
Alsarra, I. et al. Stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its application to pharmacokinetic studies. (Cited via ResearchGate context). Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Montelukast-d6, Sodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
A Technical Guide to Montelukast-d6 Sodium Salt: Properties, Application, and Analytical Quantification
This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on Montelukast-d6 Sodium Salt. It moves beyond basic identification to explore its critical role as an internal standard in bioanalytical assays, providing both the theoretical basis and a practical, validated methodology for its use.
Introduction: The Need for Precision in Pharmacokinetics
Montelukast is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, widely prescribed for the treatment of asthma and the symptomatic relief of allergic rhinitis.[1][2][3] Its mechanism involves inhibiting the action of leukotrienes, which are inflammatory mediators that cause bronchoconstriction and airway inflammation.[4] The development of generic formulations and the study of its pharmacokinetics in diverse patient populations, including children, necessitate highly accurate and precise methods for quantifying the drug in biological matrices like human plasma.[5][6][7]
To achieve the level of accuracy required for regulatory submission and clinical research, bioanalytical methods rely on the principle of isotope dilution mass spectrometry. This technique employs a stable isotope-labeled (SIL) internal standard—a compound that is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes. Montelukast-d6 Sodium Salt is the quintessential internal standard for the quantification of Montelukast, ensuring the integrity and reliability of pharmacokinetic and bioequivalence data.
Part 1: Core Physicochemical Properties and Identification
Accurate identification is the foundation of all scientific work. Montelukast-d6 Sodium Salt is a deuterated form of Montelukast, where six hydrogen atoms on the two methyl groups of the hydroxy-isopropyl side chain have been replaced with deuterium.[2] This substitution increases the molecular weight without significantly altering the chemical properties, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value |
| Chemical Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]-cyclopropaneacetic acid, monosodium salt[1][2] |
| Synonyms | MK-476-d6[1][2] |
| CAS Number | 2673270-26-1[1][2] |
| Molecular Formula | C₃₅H₂₉ClD₆NO₃S • Na[1] |
| Molecular Weight | 614.20 g/mol [8] |
| Purity | Typically ≥99% deuterated forms (d₁-d₆)[1] |
| Solubility | Soluble in water[1][2] |
Part 2: The Indispensable Role of an Internal Standard
The Causality Behind Experimental Choice: Why Deuteration is Key
In quantitative bioanalysis, particularly using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), variability can be introduced at multiple stages, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations. An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.
Montelukast-d6 is the gold-standard IS for Montelukast analysis for three primary reasons:
-
Co-elution: Its physicochemical properties are nearly identical to the unlabeled analyte, causing it to elute at the same retention time during chromatography. This ensures that both compounds experience the same matrix effects.[5]
-
Similar Ionization Efficiency: It ionizes in the mass spectrometer's source with the same efficiency as the analyte, correcting for any fluctuations in instrument performance.
-
Mass Differentiation: Despite these similarities, its higher mass (due to the six deuterium atoms) allows the mass spectrometer to detect and quantify it independently from the analyte.[5]
By measuring the peak area ratio of the analyte to the internal standard, any sample-to-sample variations are normalized, leading to a highly robust and reproducible assay. This self-validating system is the cornerstone of modern bioanalytical chemistry.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Montelukast (e.g., 1 mg/mL) in a suitable organic solvent like methanol. [9] * Prepare a primary stock solution of Montelukast-d6 Sodium Salt (IS) similarly (e.g., 1 mg/mL). [10] * From these stocks, create a series of working solutions for calibration standards and quality controls (QCs) through serial dilution.
-
Prepare a single IS working solution (e.g., 1 µg/mL). [10]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 200 µL of plasma samples (calibrators, QCs, or unknowns) into microcentrifuge tubes. [5] * Add a small, precise volume of the IS working solution to each tube.
-
Add acetonitrile (typically 3x the plasma volume) as a precipitating agent to denature and precipitate plasma proteins. [5] * Vortex mix thoroughly and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions: The following tables summarize typical instrument parameters for this analysis.
Table 1: Chromatographic Conditions
Parameter Setting LC System High-Performance Liquid Chromatography (HPLC) System Column YMC-pack pro C18, 50 x 4.6 mm, S-3 µm [5] Mobile Phase 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) [5] Flow Rate 0.8 mL/min [5] Column Temp. 45°C [5] Injection Vol. 10 µL [5] | Run Time | ~5 minutes [5]|
Table 2: Mass Spectrometric Conditions
Parameter Setting MS System Triple Quadrupole Mass Spectrometer Ionization Mode Electrospray Ionization (ESI), Positive [5] Detection Mode Multiple Reaction Monitoring (MRM) [5] MRM Transition (Montelukast) m/z 586.2 → 568.2 [5] | MRM Transition (Montelukast-d6) | m/z 592.3 → 574.2 [5]|
Part 4: Applications in Clinical and Pharmaceutical Research
The validated analytical method described above, which is critically dependent on Montelukast-d6, is essential for several areas of drug development and clinical science:
-
Bioequivalence (BE) Studies: These studies are required for the approval of generic drugs. They must demonstrate that the rate and extent of absorption of the generic product are not significantly different from the innovator product. The precision afforded by using Montelukast-d6 is non-negotiable for these regulatory submissions. [5][11]* Pharmacokinetic (PK) Studies: Researchers use this method to characterize the absorption, distribution, metabolism, and excretion (ADME) of Montelukast. This includes studies in special populations, such as pediatric patients, to determine appropriate dosing regimens. [6][7][12]For instance, PK data was used to establish the 5 mg chewable tablet dose for children aged 6-14 years and the 4 mg oral granule dose for children as young as 6 months. [6][7]* Drug-Drug Interaction Studies: Evaluating how co-administered drugs affect the pharmacokinetics of Montelukast.
-
Therapeutic Drug Monitoring (TDM): In specific clinical scenarios, monitoring plasma concentrations can help optimize therapy, although this is more common in research settings for Montelukast. [13]
Conclusion
Montelukast-d6 Sodium Salt is far more than a mere chemical reagent; it is an enabling tool for pharmaceutical science. Its identity is defined by its CAS number (2673270-26-1) and molecular weight (614.20 g/mol ), but its value lies in its function. By serving as a stable isotope-labeled internal standard, it provides the analytical robustness required to validate bioanalytical methods with the highest degree of confidence. The accurate data generated using this standard directly impacts public health by ensuring the safety and efficacy of both innovator and generic Montelukast formulations for patients worldwide.
References
-
Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of the Korean Chemical Society, 54(6), 722-728. [Link]
-
Said, R. (2023). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175. [Link]
-
LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. Ingenta Connect. [Link]
-
Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]
-
LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. ResearchGate. [Link]
-
Kumar, I. V. S., et al. (2007). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 19(6), 4233. [Link]
-
Montelukast-d6 Sodium Salt. PubChem. [Link]
-
Montelukast plasma concentration versus time profile. ResearchGate. [Link]
-
Knorr, B., et al. (1999). Montelukast dose selection in 6- to 14-year-olds: Comparison of single-dose pharmacokinetics in children and adults. The Journal of Clinical Pharmacology, 39(8), 786-793. [Link]
- Preparation method of montelukast sodium.
-
Migoya, E., et al. (2004). Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old. The Journal of Clinical Pharmacology, 44(5), 487-494. [Link]
-
Guilbert, T. W., et al. (2018). Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations. Pediatric Pulmonology, 53(9), 1184-1190. [Link]
-
Kim, M. K., et al. (2012). Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 55, 235-240. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Montelukast-d6 (sodium salt) | CAS 2673270-26-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 7. Pharmacokinetics of montelukast in asthmatic patients 6 to 24 months old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Montelukast-d6, Sodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. LC-MS/MS Analytical Method for Determination of Montelukast in Hu...: Ingenta Connect [ingentaconnect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. scispace.com [scispace.com]
- 13. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Isotopic Purity of Montelukast-d6 Sodium Salt
Executive Summary & Strategic Importance
Montelukast Sodium (Singulair®) is a potent cysteinyl leukotriene receptor antagonist (CysLT1) used for asthma and allergic rhinitis. In pharmacokinetic (PK) and bioequivalence studies, the quantification of Montelukast in biological matrices is complicated by its extreme photosensitivity (cis-trans isomerization) and oxidative instability (S-oxide formation).
Montelukast-d6 Sodium Salt (specifically labeled at the gem-dimethyl groups of the tertiary alcohol) is the gold-standard Internal Standard (IS) for LC-MS/MS bioanalysis. Its utility relies on two factors:
-
Co-elution: It perfectly tracks the retention time of the analyte, compensating for matrix effects.
-
Stability Tracking: It mimics the degradation profile of the parent drug during sample processing, ensuring accurate normalization of losses due to isomerization.
This guide details the de novo synthesis of Montelukast-d6, focusing on the critical Grignard deuteration step, purification via the dicyclohexylamine (DCHA) salt, and isotopic purity validation.
Retrosynthetic Analysis
The synthesis of Montelukast-d6 is best approached by modifying the standard industrial route (Merck Process) at the stage of the tertiary alcohol formation.
-
Target Molecule: Montelukast-d6 Sodium (Hexadeuterated at the 2-hydroxy-2-propyl moiety).
-
Disconnection: The molecule is disassembled at two key points:
-
The Thioether Linkage: Connecting the quinoline-containing backbone to the cyclopropane acetic acid side chain.
-
The Tertiary Alcohol: Formed via a Grignard reaction on a benzoate ester precursor.
-
Strategic Choice: Introducing the deuterium label via Methyl-d3-magnesium iodide (CD₃MgI) is the most efficient method. It introduces six deuterium atoms in a single step with high isotopic incorporation (>99% D).
Detailed Synthetic Protocol
Phase 1: The Deuteration Event (Critical Step)
Objective: Conversion of the benzoate ester intermediate to the deuterated diol.
-
Precursor: Methyl 2-[(3S)-3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate.[1]
-
Reagent: Methyl-d3-magnesium iodide (prepared from CD₃I and Mg turnings).
-
Solvent: Anhydrous THF/Toluene.
Protocol:
-
Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (2.5 eq) with iodine. Add CD₃I (2.4 eq) in anhydrous ether dropwise to maintain gentle reflux. Stir until Mg is consumed.
-
Addition: Cool the Grignard solution to -10°C. Add the Benzoate Ester Precursor (dissolved in anhydrous THF) slowly over 45 minutes. The low temperature prevents side reactions at the quinoline ring.
-
Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (or HPLC) for the disappearance of the ester.
-
Quench: Carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: Montelukast-d6 Diol Intermediate . The gem-dimethyl groups are now gem-di(trideuteromethyl) groups.
Phase 2: Activation and Coupling
Objective: Stereoselective coupling of the backbone with the side chain.
-
Mesylation: Dissolve the d6-Diol in Toluene/Acetonitrile. Cool to -15°C. Add Diisopropylethylamine (DIPEA) followed by Methanesulfonyl Chloride (MsCl).
-
Coupling: In a separate vessel, prepare the nucleophile.
-
Reagents: 1-(Mercaptomethyl)cyclopropaneacetic acid + Sodium Methoxide (NaOMe) or n-Butyllithium (n-BuLi) in THF at -5°C to generate the dianion.
-
-
Reaction: Transfer the Mesylate solution into the thiol-dianion solution at -5°C. Stir for 4–8 hours.
-
Note: Strict exclusion of light is required from this point forward to prevent E-to-Z isomerization of the styrene bond.
-
Phase 3: Purification and Salt Formation
Objective: Isolation of high-purity salt suitable for analytical standards.
-
Acid Workup: Quench the coupling reaction with dilute tartaric acid. Extract the free acid of Montelukast-d6 into Toluene.
-
DCHA Salt Formation (Purification Step):
-
Add Dicyclohexylamine (DCHA) (1.2 eq) to the toluene solution.
-
Seed with authentic Montelukast DCHA crystals if available.
-
Stir at ambient temperature for 12 hours. The DCHA salt precipitates, leaving many impurities (including unreacted mesylate and sulfoxides) in the mother liquor.
-
Filter and wash with cold Toluene/Heptane.
-
-
Sodium Salt Conversion:
-
Suspend the Montelukast-d6 DCHA salt in Toluene/Water.
-
Acidify with dilute Acetic Acid to liberate the free acid; separate the organic layer.
-
Add exactly 1.0 equivalent of NaOH (ethanolic solution).
-
Lyophilize (freeze-dry) the aqueous phase to obtain Montelukast-d6 Sodium as an amorphous, hygroscopic white to pale yellow powder.
-
Visualization of Synthetic Pathway[1][3][6]
Figure 1: Synthetic workflow for Montelukast-d6 Sodium, highlighting the deuterium incorporation step.
Isotopic Purity & Quality Control
A. Mass Spectrometry (LC-MS/MS)
The primary validation method. You must ensure no contribution from the "d0" (unlabeled) parent, which would skew bioanalytical results.
| Parameter | Montelukast (Parent) | Montelukast-d6 (IS) | Note |
| Precursor Ion (Q1) | m/z 586.2 [M+H]⁺ | m/z 592.2 [M+H]⁺ | +6 Da Shift |
| Product Ion (Q3) | m/z 422.1 | m/z 428.1 | Fragment containing the d6-propyl group |
| Isotopic Enrichment | N/A | > 99.0 atom % D | Required to prevent "crosstalk" |
-
Calculation: % Enrichment = [Intensity (d6) / (Intensity (d6) + Intensity (d5) + ... + Intensity (d0))] × 100.
-
Acceptance Criteria: Contribution of d0 peak must be < 0.1% of the d6 peak intensity.
B. NMR Spectroscopy
Proton NMR (¹H-NMR) provides structural confirmation and checks for residual non-deuterated methyl groups.[6]
-
Parent Montelukast: Shows two distinct singlets at δ 1.44 ppm (6H) corresponding to the gem-dimethyl groups.
-
Montelukast-d6: These signals at δ 1.44 ppm must be absent (silent).
-
Solvent: DMSO-d₆ or Methanol-d₄.
Stability and Handling Protocols
Montelukast is notoriously unstable. Failure to adhere to these protocols will result in the formation of the cis-isomer (impurity) and sulfoxide .
-
Light Protection:
-
All synthesis and handling must occur under monochromatic red light or in vessels wrapped completely in aluminum foil.
-
Standard laboratory fluorescent light causes up to 20% isomerization to the cis-form within 1 hour in solution [1].
-
-
Storage:
-
Store the solid sodium salt at -20°C under Argon/Nitrogen.
-
Solutions in Methanol/Acetonitrile should be prepared fresh or stored at -80°C.
-
-
Solvent Choice:
-
Avoid acidic solvents which promote dehydration of the tertiary alcohol.
-
Stable in alkaline aqueous solutions or DMSO.
-
References
-
Photostability of Montelukast: Mafi, V. et al. "Effect of light and heat on the stability of montelukast in solution and in its solid state." Journal of Pharmaceutical and Biomedical Analysis, 2007.
-
Synthesis of Montelukast Sodium (Parent Process): King, A. O. et al. "Efficient Synthesis of Montelukast Sodium." Journal of Organic Chemistry, 1996.
-
Impurity Profiling: Saravanan, M. et al. "Identification, synthesis and characterization of impurities of Montelukast sodium." Journal of Pharmaceutical and Biomedical Analysis, 2008.
-
Isotopic Purity Standards: PubChem Compound Summary for Montelukast-d6 Sodium Salt.
-
Bioanalytical Application: Al-Ghobashy, M.A. "Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy." Chirality, 2013.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN104293850A - Montelukast sodium preparation technology and intermediates - Google Patents [patents.google.com]
- 3. Montelukast sodium intermediate and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]
Technical Guide: Montelukast-d6 Sodium Salt Certificate of Analysis
Content Type: In-Depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists Subject: Interpretation of CoA parameters for Deuterated Internal Standards in LC-MS/MS Bioanalysis[1]
Introduction: The Anchor of Bioanalytical Accuracy
In the high-stakes environment of pharmacokinetic (PK) profiling, the Certificate of Analysis (CoA) for an internal standard (IS) is not merely a receipt—it is a calibration document that dictates the accuracy of every subsequent measurement.
Montelukast-d6 Sodium Salt is the stable isotope-labeled (SIL) analog of the leukotriene receptor antagonist Montelukast.[1] It is employed almost exclusively as an Internal Standard in LC-MS/MS assays to compensate for matrix effects, extraction efficiency, and ionization variability.
This guide deconstructs the Montelukast-d6 CoA, translating raw analytical data into actionable laboratory protocols. It bridges the gap between the chemical purity listed on the paper and the effective concentration required for your assay.
Structural Verification & Identity
The first section of the CoA validates that the vial contains the correct molecule. For Montelukast-d6, the specific location of the deuterium labels is critical for metabolic stability and isotopic differentiation.
Chemical Structure & Labeling
-
Chemical Name: Sodium 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetate.[1][2][3]
-
Label Location: The six deuterium atoms are typically located on the two methyl groups of the tertiary alcohol side chain (
). -
Why this matters: Placing deuterium on the methyl groups avoids the metabolically active sites (like the sulfur or the quinoline ring), reducing the risk of a "Deuterium Isotope Effect" where the IS might metabolize slower than the analyte, leading to tracking errors in incurred samples.
Analytical Identity Tests
| Parameter | Method | Acceptance Criteria | Technical Insight |
| Proton NMR | Conforms to Structure | Verifies the absence of methyl protons at ~1.5 ppm (replaced by deuterium).[1] Also quantifies residual solvents. | |
| Mass Spectrometry | LC-MS (ESI+) | Confirms the mass shift of +6 Da relative to Montelukast ( | |
| IR Spectroscopy | FTIR | Conforms to Standard | Fingerprint match for functional groups (quinoline, cyclopropane, carboxylate). |
The "Double Purity" Concept
For a deuterated standard, "Purity" is a two-dimensional metric. You must assess both Chemical Purity (is it Montelukast?) and Isotopic Purity (is it d6?).
Chemical Purity (HPLC)
This measures the proportion of the sample that is the Montelukast molecule (regardless of isotope).
-
Method: HPLC-UV at 254 nm or 220 nm.
-
Typical Spec: > 97% or 98%.[4]
-
Criticality: Impurities here are usually structural analogs (e.g., cis-isomer, sulfoxide).[1] While the IS concentration doesn't need to be exact for quantification (since it's a ratio), high impurity levels can introduce interfering peaks that suppress the signal of the analyte.
Isotopic Purity (Enrichment)
This measures the distribution of isotopologues (
-
Method: High-Resolution Mass Spectrometry (HRMS).[1]
-
Typical Spec:
deuterated forms; . -
The "d0" Hazard: The most critical parameter is the percentage of
(unlabeled Montelukast) .-
Scenario: If your IS contains 0.5%
, and you spike the IS at high concentrations, that will appear in the analyte channel ( 586.2). -
Result: Artificial elevation of the analyte baseline, ruining the Lower Limit of Quantification (LLOQ).
-
Potency Calculation & Mass Balance
Researchers often make the mistake of using the "Chemical Purity" directly as the potency. The true potency must account for non-analyte mass (Water, Solvents, Counter-ions).
The Mass Balance Equation
To determine the "As Is" Potency (
Note: For the Sodium Salt, the counter-ion is part of the molecule, so we typically calculate the "Salt Form Potency" first, then correct to "Free Acid" if required.
Calculation Workflow (DOT Diagram)
Figure 1: Logic flow for converting CoA raw data into the Free Acid concentration used for bioanalytical stock preparation.
Experimental Protocol: Handling & Preparation
Montelukast is notoriously unstable. The CoA is valid only if the material is handled correctly upon opening.
Stability Warning: Light & Oxidation
Montelukast is photosensitive ; exposure to UV/VIS light causes isomerization from the E-isomer (active) to the Z-isomer (cis-isomer).[1]
-
Protocol: All weighing and solution preparation must occur under yellow monochromatic light or in amber glassware wrapped in aluminum foil.
-
Solvent: Avoid acidic solvents for long-term storage, as they promote degradation. Methanol is preferred for stock solutions.
Stock Solution Preparation (Step-by-Step)
-
Calculate Mass: Determine the target concentration (e.g., 1.0 mg/mL Free Acid equivalent).
-
Use the Salt Correction Factor (SCF) :
.[1] -
Example: To get 10 mg of Free Acid, weigh
mg of powder.
-
-
Weighing: Weigh the solid into an amber volumetric flask. Do not use clear glass.
-
Dissolution: Dissolve in Methanol (MeOH) .
-
Why? Montelukast is highly soluble in MeOH. Water solubility is good for the salt but poor for the free acid; pure MeOH ensures stability.
-
-
Storage: Store aliquots at -20°C or -80°C . Stability is typically 1-3 months if protected from light.
LC-MS/MS Bioanalytical Conditions
When setting up the MRM (Multiple Reaction Monitoring), ensure the transitions match the d6-labeling pattern.
| Analyte | Precursor ( | Product ( | Collision Energy |
| Montelukast | 586.2 | 422.1 | ~25 eV |
| Montelukast-d6 | 592.2 | 428.1 | ~25 eV |
Note: The product ion transition (
Visualizing the Bioanalytical Workflow
The following diagram illustrates where the CoA data impacts the LC-MS/MS workflow.
Figure 2: Integration of Montelukast-d6 into the bioanalytical extraction and quantification workflow.
References
-
PubChem. (2025).[5] Montelukast-d6 Sodium Salt | C35H35ClNNaO3S.[5] National Library of Medicine. [Link][1]
-
Al Omari, M. M., et al. (2007).[6] Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PharmaGuru. (2025). How To Calculate Potency, Purity and Assay In Pharmaceuticals. [Link][1]
Sources
- 1. Montelukast-d6 (sodium salt) | CAS 2673270-26-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Montelukast-d6, Sodium Salt | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Montelukast-d6 Sodium Salt | C35H35ClNNaO3S | CID 45039959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
Whitepaper: Physicochemical Profiling, Solubility Dynamics, and Stability Kinetics of Montelukast-d6 Sodium Salt
Executive Summary
In modern bioanalytical workflows, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the integrity of internal standards. Montelukast-d6 sodium salt serves as the premier stable-isotope-labeled internal standard (SIL-IS) for quantifying montelukast in biological matrices. As a Senior Application Scientist, I have structured this technical guide to decode the physicochemical behavior, solubility limitations, and degradation kinetics of this compound. By understanding the causality behind its environmental vulnerabilities, researchers can design robust, self-validating analytical protocols that prevent artifactual degradation and ensure absolute quantitative accuracy.
Pharmacological Context & Structural Vulnerabilities
Montelukast is a highly potent, selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, effectively blocking the action of leukotriene D4 (LTD4) to prevent bronchoconstriction and airway inflammation [1][1]. The deuterated variant (Montelukast-d6) incorporates six deuterium atoms, typically on the methyl groups of the hydroxy-methylethyl moiety, providing a +6 Da mass shift essential for MS resolution without altering the fundamental receptor-binding thermodynamics or macroscopic chemical stability.
Figure 1: CysLT1 receptor signaling pathway and competitive antagonism by Montelukast.
Solubility Dynamics & Solvation Causality
Montelukast-d6 sodium salt is a structurally complex amphiphile. It features a bulky, hydrophobic backbone (containing quinoline and aromatic rings) terminated by a highly polar carboxylate sodium salt. This dichotomy dictates its unique solvation behavior.
According to the [2], the compound is soluble in water (0.03 g/mL) due to the high dielectric constant of water stabilizing the dissociated sodium ion[2]. It is freely soluble in protic organic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF) [3][3]. Conversely, it is practically insoluble in acetonitrile because acetonitrile lacks the hydrogen-bonding capacity required to solvate the polar carboxylate headgroup[2].
Furthermore, Montelukast exhibits pH-dependent solubility. With pKa values of approximately 2.8 and 5.7 [4], it can precipitate as a free acid in mildly acidic to neutral aqueous buffers (e.g., pH 6.8) unless a surfactant like Sodium Lauryl Sulfate (SLS) is introduced to form accommodating micelles [5][5][4].
Table 1: Quantitative Solubility Profile of Montelukast-d6 Sodium Salt
| Solvent / Media | Solubility Status | Quantitative Data & Mechanistic Notes |
| Water | Soluble | ~0.03 g/mL; requires high dielectric constant[2] |
| Methanol / Ethanol | Freely Soluble | High affinity due to protic hydrogen bonding[2] |
| DMSO / DMF | Freely Soluble | ≥8 mg/mL at 60°C (DMSO)[3] |
| Acetonitrile | Practically Insoluble | Lacks H-bonding capacity; induces precipitation[2] |
| Phosphate Buffer (pH 6.8) | Slightly Soluble | Forms whitish suspension; requires SLS for dissolution[5] |
Protocol 1: Thermodynamic Solubility Assessment (Self-Validating Workflow)
To accurately determine the solubility limit of Montelukast-d6 without kinetic supersaturation artifacts, utilize the equilibrium shake-flask method.
-
Solvent Preparation: Prepare a gradient of aqueous/organic mixtures (e.g., Water, Methanol, and pH 6.8 Buffer + 0.5% SLS). Causality: Testing across dielectric constants maps the exact solvation boundaries.
-
Equilibration: Add excess Montelukast-d6 to 2 mL of each solvent in amber glass vials. Shake at 25°C for 24 hours. Causality: Amber glass prevents concurrent photoisomerization. A 24-hour window ensures true thermodynamic equilibrium is reached.
-
Phase Separation: Ultracentrifuge the samples at 10,000 x g for 15 minutes. Causality: Centrifugation is superior to filtration, as Montelukast can adsorb non-specifically to filter membranes, artificially lowering the measured concentration.
-
Self-Validation (Mass Balance Check): Decant the supernatant for HPLC-UV analysis. Dissolve the remaining solid pellet in 100% methanol and analyze it. Validation Logic: If the pellet shows degradation peaks (e.g., cis-isomer), the solubility data is invalid due to concurrent degradation. The sum of the dissolved and undissolved parent drug must equal the initial mass ± 5%.
Stability Vulnerabilities & Degradation Kinetics
Montelukast is notoriously labile under specific environmental stressors. Understanding these pathways is critical for maintaining the integrity of stock solutions.
-
Photodegradation: The molecule contains a conjugated styryl double bond that rapidly undergoes photoisomerization from the active trans-isomer to the inactive cis-isomer when exposed to UV or daylight (200–400 nm) [6][6]. This reaction follows first-order kinetics and is the primary mode of failure in poorly handled samples.
-
Oxidative Degradation: The thioether linkage in the aliphatic chain is highly susceptible to reactive oxygen species (ROS) and peroxides, rapidly yielding Montelukast S-oxide [4][4].
-
Hydrolytic Stability: While highly stable in alkaline environments (e.g., 0.1 N NaOH), Montelukast degrades rapidly in acidic media (pH < 4.0) via hydrolytic cleavage[4].
Figure 2: Primary degradation pathways of Montelukast under environmental stress.
Table 2: Forced Degradation Kinetics & Stress Vulnerabilities
| Stress Condition | Reagent / Environment | Primary Degradant | Kinetic Profile / Stability |
| Photolytic | 200-400 nm Light | Cis-isomer | Rapid first-order degradation[6] |
| Oxidative | 30% H2O2 / ROS | Montelukast S-oxide | Highly susceptible; rapid decay[4] |
| Acidic Hydrolysis | 0.1 N HCl (pH < 4) | Cleavage products | Rapid degradation[7] |
| Alkaline Hydrolysis | 0.1 N NaOH | Minimal | Highly stable[4] |
Protocol 2: Stability-Indicating LC-MS/MS Workflow & Forced Degradation
To map the degradation profile of Montelukast-d6, a forced degradation study must be executed with strict chromatographic controls.
-
Stock Preparation: Prepare a 1 mg/mL stock of Montelukast-d6 in 70% Methanol using an actinic (amber) volumetric flask. Causality: 70% Methanol provides optimal baseline stability compared to purely aqueous solutions, and amber glass prevents premature photoisomerization.
-
Stress Application: Aliquot the stock into four separate vials. Treat with: (A) 0.1 N HCl, (B) 0.1 N NaOH, (C) 30% H2O2, and (D) direct UV 254nm exposure. Incubate at 60°C for 2-4 hours (except light, which is kept at ambient temp).
-
Neutralization: Halt the acid/base reactions by adding equimolar amounts of NaOH or HCl, respectively. Causality: Failing to neutralize the sample will cause continuous degradation while the sample waits in the autosampler queue, invalidating kinetic calculations.
-
Chromatographic Separation: Inject onto an Agilent Zorbax C18 column. Use an isocratic mobile phase of 10 mM ammonium acetate (pH 4.0) and acetonitrile (25:75, v/v) [7][7]. Causality: Because Montelukast has a pKa near 4.7-5.7, a mobile phase pH of 4.0 ensures the molecule remains in a consistent ionization state, preventing peak splitting and ensuring baseline resolution between the trans-isomer, cis-isomer, and S-oxide.
-
Self-Validation (Peak Purity & Mass Balance): Utilize Diode-Array Detection (DAD) in tandem with MS/MS. Validation Logic: The DAD must confirm the spectral purity of the Montelukast-d6 peak (no co-eluting degradants). Furthermore, the total area of the parent peak plus all degradant peaks must equal the area of the unstressed control sample (± 5%) to prove no volatile or undetectable degradants were formed.
Best Practices for Handling and Storage
To ensure the long-term stability of Montelukast-d6 sodium salt as an internal standard:
-
Storage: Store the solid powder at -20°C in a tightly sealed, desiccated, and light-proof container. Solutions in DMSO, distilled water, or ethanol are stable at -20°C for up to 1 month[3].
-
Handling: All benchtop preparations must be conducted under low-actinic (yellow) lighting to prevent rapid cis-isomer formation.
References
- Source: National Institutes of Health (NIH)
- Formulation Optimization & Evaluation of Oro-Dispersible Film of Levocetirizine & Montelukast Sodium Source: International Journal of Pharmaceutical Sciences URL
- Montelukast sodium CAS#: 151767-02-1 Source: ChemicalBook URL
- Montelukast-d6 (sodium salt)
- Source: Pakistan Journal of Pharmaceutical Sciences (PJPS)
- Effect of light and heat on the stability of montelukast in solution and in its solid state Source: ResearchGate URL
- Source: Journal of Applied Pharmaceutical Science (JAPS)
Sources
Technical Whitepaper: Handling and Storage Architecture for Montelukast-d6 Sodium Salt
Document Control:
-
Subject: Montelukast-d6 Sodium Salt (Internal Standard)
-
Application: LC-MS/MS Bioanalysis & Pharmacokinetics
-
Version: 1.0 (Technical Release)
Executive Summary
Montelukast-d6 Sodium Salt is a stable isotope-labeled internal standard (IS) utilized for the precise quantification of Montelukast in biological matrices. While chemically robust in ideal environments, this compound exhibits extreme photosensitivity and hygroscopicity . Improper handling leads to rapid cis-isomerization and S-oxidation, compromising the integrity of quantitative data. This guide establishes a self-validating protocol to maintain isotopic purity and ensure regulatory compliance in bioanalytical workflows.
Physicochemical Vulnerabilities & Degradation Mechanics
To handle this compound effectively, researchers must understand the specific chemical threats it faces. The stability of Montelukast-d6 is governed by three primary degradation vectors.
Photo-Isomerization (The Critical Threat)
Montelukast contains a styrene moiety that is highly susceptible to UV-VIS radiation. Upon exposure to ambient laboratory light, the active (R,E)-isomer undergoes geometric isomerization to the pharmacologically inactive (R,Z)-isomer (cis-isomer).
-
Impact: The cis-isomer often chromatographically resolves from the trans-isomer. If the IS degrades differently than the analyte (due to different exposure times during weighing), the area ratio response will drift, invalidating the calibration curve.
-
Kinetics: Significant degradation can occur within minutes of exposure to direct fluorescent light.
S-Oxidation
The thioether linkage in the Montelukast structure is prone to oxidation, forming Montelukast-d6 Sulfoxide .
-
Catalysts: Moisture, atmospheric oxygen, and trace peroxides in solvents.
-
Impact: Sulfoxides elute earlier in reverse-phase chromatography, potentially co-eluting with matrix interferences.
Solubility Mismatch
While Montelukast Sodium is freely soluble in methanol and water, it is practically insoluble in acetonitrile (ACN).[1][2][3]
-
Operational Risk: Attempting to create a high-concentration stock solution directly in ACN will result in precipitation or micro-crystallization, leading to erratic IS response.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of Montelukast-d6 under stress conditions.
Figure 1: Primary degradation pathways.[4] Light exposure triggers rapid isomerization, while oxidation is a slower, storage-dependent process.
Storage Architecture
The storage protocol is designed to arrest the degradation pathways identified above.
Solid State Storage
| Parameter | Specification | Rationale |
| Temperature | -20°C (Standard) or -80°C (Optimal) | Slows thermodynamic degradation rates. |
| Container | Amber hydrophobic glass vial with Teflon-lined cap. | Amber glass blocks <400nm UV light. Teflon prevents plasticizer leaching. |
| Atmosphere | Argon or Nitrogen overlay. | Displaces oxygen to prevent S-oxidation. |
| Humidity | Desiccator cabinet or sealed bag with silica gel. | The sodium salt is hygroscopic; moisture catalyzes hydrolysis. |
Solution Storage
-
Stock Solutions (1 mg/mL): Stable for 6 months at -20°C in Methanol .
-
Working Solutions: Prepare fresh weekly. Do not store dilute working solutions (<1 µg/mL) for extended periods, as adsorption to glass/plastic surfaces becomes significant at low concentrations.
Operational Protocol: Reconstitution & Handling
This workflow ensures the integrity of the standard from the moment the vial is opened.
Environmental Controls
Before handling the vial:
-
Lighting: Dim laboratory lights or use low-actinic red/yellow safety lighting . If not available, wrap all glassware in aluminum foil immediately.
-
Temperature: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation (moisture).
Reconstitution Workflow
Solvent Selection: Use LC-MS Grade Methanol (MeOH) .
-
Do not use Acetonitrile (ACN) for the primary stock, as the sodium salt may precipitate.
-
Do not use Water for long-term stock storage due to potential microbial growth and hydrolysis risks.
Step-by-Step Procedure:
-
Weighing: Rapidly weigh the powder into an amber volumetric flask. Minimize the time the stock container is open.
-
Dissolution: Add Methanol to 80% volume. Sonicate briefly (30-60 seconds) to ensure complete dissolution. The sodium salt should dissolve instantly.
-
Make to Volume: Dilute to volume with Methanol.
-
Aliquot: Immediately divide into single-use amber aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.
-
Inert Gas: Gently purge the headspace of each aliquot with Nitrogen/Argon before sealing.
Visualization: Handling Workflow
Figure 2: Optimal handling workflow emphasizing light protection and solvent compatibility.
Quality Control & Self-Validation
Trustworthiness in bioanalysis requires verifying the standard before use.
The "Cis-Check"
Inject a dilute sample of your Internal Standard (IS) alone before running a batch.
-
Acceptance Criteria: The chromatogram should show a single dominant peak.
-
Warning Sign: A secondary peak eluting before the main peak (typically the cis-isomer) indicates light degradation. If the cis-isomer area exceeds 3-5% of the total area, discard the stock.
Isotopic Purity Verification
Periodically scan the IS (Q1 scan) to ensure no "cross-talk" with the analyte channel (Montelukast native).
-
Mechanism: Deuterium exchange is rare in Methanol, but can occur in acidic aqueous solutions over time.
-
Check: Ensure the M+0 signal (native mass) in the IS stock is negligible (<0.5%).
References
-
Merck/Sigma-Aldrich. Montelukast Sodium Salt: Physicochemical Properties and Stability. Safety Data Sheet & Technical Bulletin.
-
United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities and Assay. USP-NF Online.
-
BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. (2025).[3][5][6][7]
-
Cayman Chemical. Montelukast-d6 (sodium salt) Product Information and Handling.
-
Al Omari et al. Effect of Light and Oxidation on the Stability of Montelukast Sodium.[8] Journal of Pharmaceutical and Biomedical Analysis.[9] (Cited for degradation pathways).[4][8][10][11]
Sources
- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. scribd.com [scribd.com]
- 4. farmacja.umed.pl [farmacja.umed.pl]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pjps.pk [pjps.pk]
- 9. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
Methodological & Application
High-Sensitivity LC-MS/MS Method Development for Montelukast in Human Plasma Utilizing Montelukast-d6 Internal Standard
Scientific Context & Pharmacological Grounding
Montelukast is a potent, orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), widely prescribed for the prophylaxis and chronic treatment of asthma and allergic rhinitis [1]. Because of its extensive distribution, high protein binding (>99%), and complex pharmacokinetic profile, precise quantification of Montelukast in human plasma is critical for bioequivalence studies and therapeutic drug monitoring.
Fig 1. Mechanism of action of Montelukast inhibiting the CysLT1 receptor pathway.
Method Development Rationale: The "Why" Behind the Protocol
Developing a robust LC-MS/MS assay for Montelukast requires navigating several analytical challenges, including matrix effects, light sensitivity, and the need for sub-nanogram sensitivity.
-
Internal Standard (IS) Selection : Montelukast-d6 sodium salt is the gold standard IS for this assay [2]. As a stable isotope-labeled analog, it co-elutes exactly with the target analyte, experiencing identical ionization suppression or enhancement. This self-validating feature ensures that any variations in extraction recovery or ESI droplet desolvation are perfectly normalized.
-
Pre-Analytical Stability (Light Sensitivity) : Montelukast is highly susceptible to photo-degradation. Exposure to standard fluorescent laboratory light can convert up to 21% of the active drug into its inactive cis-isomer within 24 hours [3]. Therefore, all sample preparation must be conducted under yellow light or in darkness.
-
Extraction Methodology : While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (e.g., MTBE:n-Hexane) provides superior sample clean-up, removing endogenous phospholipids that cause matrix effects and enabling a Lower Limit of Quantitation (LLOQ) of 0.25 ng/mL [4].
-
Ionization & Chromatography : Montelukast contains a carboxylic acid group and a quinoline ring. An acidic mobile phase (e.g., 10 mM ammonium formate at pH 3.5) ensures the quinoline nitrogen is fully protonated, yielding a strong [M+H]+ precursor ion at m/z 586.2 in positive Electrospray Ionization (ESI) mode [1].
Experimental Protocols
Reagents and Materials
-
Montelukast Sodium Reference Standard (Purity >99%).
-
Montelukast-d6 Sodium Salt Internal Standard (Purity >99% deuterated forms) [2].
-
LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.
-
Methyl tert-butyl ether (MTBE) and n-Hexane (Extraction grade).
-
Blank human plasma (K2EDTA).
Step-by-Step Sample Preparation (LLE)
Caution: Perform all steps under yellow light to prevent cis-isomer conversion.
-
Aliquot : Transfer 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 2.0 mL microcentrifuge tube.
-
Spike IS : Add 10 µL of Montelukast-d6 working solution (400 ng/mL in 50% methanol) and vortex briefly.
-
Extraction : Add 1.5 mL of an MTBE:n-Hexane (90:10, v/v) mixture to the tube.
-
Agitation : Vortex vigorously for 5 minutes to ensure complete partitioning of the hydrophobic analytes into the organic layer.
-
Centrifugation : Centrifuge at 5,000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Evaporation : Transfer 1.2 mL of the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution : Reconstitute the dried extract in 150 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.
Fig 2. Step-by-step liquid-liquid extraction (LLE) workflow for Montelukast.
LC-MS/MS Instrumental Parameters
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 50 × 4.6 mm, 3 µm | Provides rapid, efficient retention of hydrophobic analytes. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH maintains protonation for positive ESI. |
| Mobile Phase B | Acetonitrile (100%) | Strong organic eluent to elute highly retained compounds. |
| Flow Rate | 0.5 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | Isocratic (15% A : 85% B) | Ensures rapid elution (Run time < 3.5 min). |
| Injection Vol. | 5 µL | Minimizes column overloading while maintaining sensitivity. |
Table 2: Mass Spectrometry (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Montelukast | 586.2 [M+H]+ | 422.2 | 100 | 20 |
| Montelukast-d6 | 592.4 [M+H]+ | 427.6 | 100 | 20 |
Note: The primary fragmentation pathway involves the cleavage of the thioether bond, resulting in the loss of the cyclopropaneacetic acid moiety.
Method Validation & System Self-Validation
To ensure the protocol acts as a self-validating system, the following parameters must be continuously monitored during batch analysis:
-
IS Response Consistency : The peak area of Montelukast-d6 must remain within ±15% of the mean IS response across the entire batch. A sudden drop indicates matrix suppression or extraction failure.
-
Blank Matrix Checks : Inject a double blank (plasma without drug or IS) immediately after the Upper Limit of Quantification (ULOQ) to verify the absence of carryover (<20% of LLOQ area).
Table 3: Quantitative Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linear Range | R² > 0.995 | 0.25 – 800 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Precision ≤ 20% | 0.25 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% – 8.3% |
| Inter-day Accuracy (%) | 85% – 115% | 93.4% – 102.7% |
| Extraction Recovery | Consistent across QC levels | > 85% |
References
-
Bharathi, D. V., et al. "Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study." Biomedical Chromatography, 2009. URL: [Link]
-
Chawla, et al. "Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast." Drug Development and Industrial Pharmacy, 2021. URL: [Link]
-
Joseph, P., et al. "Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS." Agilent Technologies ASMS Poster, 2020. URL: [Link]
Application Note: Preparation and Validation of Montelukast-d6 Sodium Salt Solutions for LC-MS/MS Bioanalysis
Introduction & Mechanistic Background
Montelukast is a potent, selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist widely utilized in the clinical management of asthma and allergic rhinitis[1]. By competitively blocking the binding of inflammatory leukotrienes (such as LTD4) to the CysLT1 receptor, it effectively inhibits downstream bronchoconstriction and airway hyperresponsiveness[2].
In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), precise quantification of Montelukast in biological matrices is critical[3]. Montelukast-d6 sodium salt serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Because the hexadeuterated analog shares identical physicochemical properties and co-elutes with the unlabeled analyte, it perfectly compensates for matrix effects, extraction losses, and ionization inconsistencies during electrospray ionization (ESI)[4].
Fig 1: Montelukast mechanism of action via CysLT1 receptor antagonism.
Physicochemical Properties & Stability Profile
The handling of Montelukast-d6 requires strict environmental controls due to its extreme photolability. Exposure to ambient daylight or UV sources triggers a rapid photo-isomerization, converting the active trans-isomer into an inactive cis-isomer[5].
Furthermore, while the sodium salt is highly soluble in water[1], aqueous solutions are chemically unstable and degrade rapidly; they should not be stored for more than 24 hours[2]. Montelukast is also highly susceptible to degradation in acidic and oxidative environments (forming an S-oxide derivative), but demonstrates excellent stability in basic solutions and organic solvents like methanol[5].
Table 1: Physicochemical and Stability Data of Montelukast-d6 Sodium Salt
| Parameter | Specification / Behavior |
| Chemical Formula | C35H29ClD6NO3S • Na[2] |
| Molecular Weight | 614.2 g/mol [2] |
| Solubility | High in Methanol, Ethanol, and Water[1] |
| Photostability | Highly labile; rapidly forms cis-isomer under UV/daylight[5] |
| pH Stability | Stable in NaOH; degrades rapidly in HCl or H2O2[5] |
| Solvent Stability | Most stable in ≥70% Methanol; aqueous solutions expire in <24h[2],[5] |
Experimental Protocol: Stock and Working Solution Preparation
To ensure assay reproducibility and prevent isotopic exchange or degradation, the following self-validating protocol must be executed under strict environmental controls.
Fig 2: Standardized workflow for Montelukast-d6 IS preparation.
Phase 1: Preparation of Primary Stock Solution (1.0 mg/mL)
Causality Check: Methanol is selected as the primary diluent because it completely suppresses the hydrolytic degradation observed in pure aqueous environments[5].
-
Equilibration: Remove the Montelukast-d6 sodium salt vial from cold storage (4°C or lower)[2] and place it in a desiccator at room temperature for 30 minutes. Why: Prevents atmospheric moisture condensation, which can cause localized hydrolysis and inaccurate weighing.
-
Weighing: Under subdued light (or using amber-filtered laboratory lighting), accurately weigh 1.0 mg of Montelukast-d6 sodium salt using a microbalance.
-
Dissolution: Transfer the powder to an amber glass volumetric flask. Add 1.0 mL of LC-MS grade 100% Methanol. Vortex for 60 seconds until completely dissolved.
-
Aliquoting: Divide the stock solution into 20 µL to 50 µL single-use aliquots in pre-chilled amber microcentrifuge tubes. Why: Amber tubes block photo-isomerization[5], and single-use aliquots prevent degradation from repeated freeze-thaw cycles.
-
Storage: Immediately transfer aliquots to a -80°C freezer for long-term stability.
Phase 2: Preparation of Working Internal Standard Solution
Causality Check: Working solutions should mimic the initial mobile phase conditions to prevent solvent-effect peak distortion during chromatography.
-
Dilution: On the day of analysis, thaw a single stock aliquot on ice.
-
Dilute the stock solution (1.0 mg/mL) to the target working concentration (e.g., 100 ng/mL) using a diluent of 50:50 Methanol:Water or Acetonitrile:Water[3].
-
Vortex thoroughly and keep the working solution in an amber vial on ice during the extraction procedure. Discard any remaining working solution at the end of the day[2].
LC-MS/MS Integration & Self-Validation System
For bioanalytical quantification, Montelukast-d6 is typically extracted from plasma or cell media using a generic protein precipitation protocol (e.g., 1 part sample to 3 parts Acetonitrile containing the IS)[4].
Table 2: Typical LC-MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Montelukast | 586.2 | 568.2[4] |
| Montelukast-d6 (IS) | 592.2 | 574.4[4] |
(Note: Depending on the mass spectrometer's fragmentation efficiency, alternative transitions such as 587.1 -> 421.1 and 592.4 -> 427.6 may also be utilized[6].)
System Suitability Test (SST): The "Light-Stress" Validation
A robust analytical protocol must be self-validating. To ensure that your chromatographic method can accurately distinguish intact Montelukast from handling artifacts, perform the following SST during method validation:
-
Take a 100 ng/mL working solution of Montelukast-d6 and intentionally expose it to ambient laboratory daylight in a clear glass vial for 4 hours.
-
Inject both a light-protected control and the light-stressed sample into the LC-MS/MS.
-
Validation Criteria: The chromatogram of the stressed sample must show a distinct, baseline-resolved peak eluting slightly before or after the main peak (representing the cis-isomer)[5]. If the peaks co-elute, the chromatographic gradient must be adjusted to ensure that any photo-degraded IS does not falsely inflate the quantification of the intact analyte.
References[1] CAS 158966-92-8: Montelukast - CymitQuimica. CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESlJDQLfFUMRclnGJQl5a1b824vTj7Gfvh8yJwhVT2dNc5UDoGHY3IlaBOLd4n89sElw4EaIBsSIDT4PRlcPRefcTGbAFtqrnDUdm8sOZKcdHFTOCjFPsAF7i6KkXqEVu4FO0=[6] Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt-km9-7OrLrxFhwDGQECrP3sE8rOp-H3wxWl9Qy72aqmsr0wb_XdDBa19u1TUIBNK0rOdpUhgZ0X-ueC_-MFRe01Qk5SvwNaoqR6gmF9Z010QnOZLzlNemZY3bmYJHuKgya3HJPlHYdJn6V241-fWnaYMwhXa1cSlX8Cj-jR9vxPVBF_VzCrxESSwIlUtJJ7G0Sy1m20QZClK8-t3KSW2nXzBf4KPQLt2ZOVyXeHiTi0OQNUa2gmOtx5L5bNL8DvWm7TXSA==[4] Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWnQVMDBczaLRJIbLp4ZuT5v7Zn_y8LmzPnmls3mrxEYEVxiWIafdc4nEyL5ULFHt-Awz0dE5CihPFZiB9ZHCgldJiAhESMCCPla88ncl8kqwS_X0FjYvcnurQ3zxJ3ahI12Mi1Pe9Tb_qwk4=[3] A simple and sensitive HPLC-MS/MS assay for the quantitation of montelukast in cell-based systems in vitro. Ovid.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIf6hIew1ayZmibn_gexy0BayFCX2YZMjQH2xgkwWddMeyLdh4A_C6_UUAalKUqNcq4vK6gLKcyKtQ237jVzGJ5BvGsjbIKRXr5ULG7uEhTji24MvXtEZRXDjiL1RPUjR9FVkkiBBVRfyafIIfq-XjW0gVySC8UJYutFvfLSRrifA5vA7doHarNS_PJkWwCf_OqATUCPsNmwxO8fET-SpLaMkxTW7L06w8y61UdJyLn4XxTeKy1KbW[2] PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qApVlkAMH4qkDRbZ72wzx_N9s7FWysfoh2mAoJVM1MN8noFZZIupvSXdEkdPR-WTSpp11E6pQAnzj0cgdA6OvjQNz2H0IMbwCmLFrdYoTQb8k9OVNhYhK0sVa0fE_OYkR4MqAKE4ZHM=[5] Effect of light and heat on the stability of montelukast in solution and in its solid state. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8XxOs-6Shgk0O2aS1aASI-229QLqRXjL2aJHwWm80gaRFuVudWW75Be0UNhgRXYRzrV5e4ezmD6kGabC_NrF8-pZM4F0Hxr0ohhPKEHvowSg6uU3CB9KtqPLg-XYudrk3CXY=
Sources
- 1. CAS 158966-92-8: Montelukast | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ovid.com [ovid.com]
- 4. Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Bioanalytical method validation for Montelukast with a deuterated internal standard.
Part 1: Strategic Overview & Scientific Rationale
The Challenge: Lipophilicity and Photolability
Montelukast (sodium salt) presents two distinct bioanalytical challenges that ruin standard generic protocols:
-
Extreme Lipophilicity (LogP ~8.7): It sticks to everything—pipette tips, well plates, and HPLC tubing. This causes "carryover" ghosts in blank samples.
-
Photo-isomerization: Upon exposure to UV/visible light, the active R,E-isomer isomerizes to the cis-isomer. Without strict light protection, your accuracy data will drift during the run.
The Solution: Why Montelukast-d6?
We reject structural analogs (e.g., glipizide) for this assay. While cheaper, they do not co-elute perfectly with Montelukast. In Electrospray Ionization (ESI), matrix effects (ion suppression) are transient and retention-time specific.
-
The Mechanism: Montelukast-d6 is chemically identical but mass-shifted. It co-elutes exactly with the analyte, experiencing the exact same ion suppression from plasma phospholipids.
-
The Result: If the matrix suppresses the Montelukast signal by 20%, it suppresses the d6-IS by 20%. The ratio remains constant, preserving accuracy.
Part 2: Visualizing the Workflow
Diagram 1: The Bioanalytical Logic Flow
This workflow illustrates the critical decision points where method failure often occurs.
Caption: Operational workflow emphasizing light protection and internal standard integration for matrix control.
Part 3: Method Mechanics & Conditions
Mass Spectrometry Parameters (Sciex/Agilent/Waters Triple Quad)
-
Ionization: ESI Positive (
) -
Scan Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (V) | Role |
| Montelukast | 586.2 | 568.2 | 100 | 25 | Quantifier (Water loss) |
| Montelukast | 586.2 | 422.2 | 100 | 35 | Qualifier (Specific fragment) |
| Montelukast-d6 | 592.3 | 574.3 | 100 | 25 | Internal Standard |
Senior Scientist Note: The 586
568 transition is high-intensity but represents a non-specific water loss. If you see high background noise in blanks, switch to the 586422 transition. It is less intense but structurally more specific.
Chromatographic Conditions
-
Column: Kinetex C18 or Waters XBridge C18 (
mm, 2.6 m or similar). -
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (Maintains acidic pH to protonate the molecule).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.0 min: 95% B (Ramp fast to elute lipophilic drug)
-
3.0 min: 95% B
-
3.1 min: 30% B (Re-equilibration is critical)
-
Part 4: Step-by-Step Experimental Protocol
Reagents & Safety[1]
-
Warning: Montelukast degrades under white light. All steps must be performed under yellow monochromatic (sodium vapor) light. Use amber microcentrifuge tubes.
Protocol: Protein Precipitation (PPT)
We utilize PPT for high throughput. The d6-IS compensates for the lower cleanliness compared to Liquid-Liquid Extraction (LLE).
-
Thawing: Thaw plasma samples in a water bath at ambient temperature (protected from light). Vortex for 10 seconds.
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL amber Eppendorf tube (or 96-well plate). -
Internal Standard Addition: Add 20
L of Montelukast-d6 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex gently. -
Precipitation: Add 200
L of ice-cold Acetonitrile (containing 0.1% Formic Acid).-
Why Formic Acid? It disrupts protein binding, releasing the 99% protein-bound Montelukast.
-
-
Extraction: Vortex vigorously for 2 minutes (Multi-tube vortexer).
-
Separation: Centrifuge at 15,000
g for 10 minutes at 4°C. -
Transfer: Transfer 100
L of the clear supernatant to a fresh plate/vial containing 100 L of Mobile Phase A (Water/Formic Acid).-
Why Dilute? Injecting pure acetonitrile results in poor peak shape (solvent effect). Diluting with aqueous buffer focuses the peak on the column head.
-
-
Injection: Inject 5–10
L onto the LC-MS/MS.
Part 5: Validation Suite (ICH M10 Compliance)
Every validation run must include a "System Suitability Test" (SST) injection before the first sample to ensure the machine is ready.
Selectivity & Specificity
-
Objective: Prove that endogenous plasma components do not interfere.
-
Method: Analyze blank plasma from 6 different individual donors (including lipemic and hemolyzed lots).
-
Acceptance: Interference at the retention time of Montelukast must be < 20% of the LLOQ response.
Linearity (Calibration Curve)
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
(Linear regression). -
Criteria: Correlation coefficient (
) 0.99. Non-zero standards must be within 15% of nominal (LLOQ 20%).
Matrix Effect (The "IS" Check)
This is the most critical test for this method.
-
Experiment:
-
Set A: Standard solution spiked into extracted blank matrix (Post-extraction spike).
-
Set B: Standard solution in neat solvent.
-
-
Calculation: Matrix Factor (MF) = (Response of Set A) / (Response of Set B).
-
IS Normalized MF: (MF of Analyte) / (MF of IS).
-
Goal: The IS Normalized MF should be close to 1.0 (0.85 – 1.15), proving the d6-IS corrects for suppression.
Diagram 2: Matrix Effect & Recovery Logic
Caption: Distinguishing between Matrix Effect (suppression) and Recovery (extraction efficiency).
Stability (The "Light" Stress Test)
You must validate the stability of Montelukast under the specific lighting conditions of your lab.
-
Benchtop Stability: Spiked plasma left on the bench for 4–6 hours under yellow light.
-
Freeze-Thaw: 3 cycles from -70°C to room temperature.
-
Autosampler Stability: Processed samples left in the injector (4°C) for 24 hours.
Part 6: Troubleshooting & Expert Insights
Issue: High Carryover
-
Symptom: Blank samples after a ULOQ (high conc) injection show peaks >20% of LLOQ.
-
Cause: Montelukast is sticky.
-
Fix: Use a needle wash with high organic strength.
-
Wash 1: 50:50 Methanol:Water (Weak)
-
Wash 2: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid (Strong). The Acetone/IPA mix dissolves the lipophilic residue.
-
Issue: Variable IS Response
-
Symptom: The d6-IS peak area varies wildly between samples.
-
Cause: Inconsistent protein precipitation or "clumping" of the plasma before adding acetonitrile.
-
Fix: Ensure the IS is added to the plasma and vortexed to equilibrate before adding the precipitation solvent (Acetonitrile).
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[1][2][3][4] Center for Drug Evaluation and Research. [Link]
-
Alsarra, I. et al. (2010). Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica. [Link]
-
Sripalakit, P. et al. (2008). Rapid and sensitive determination of montelukast in human plasma by high performance liquid chromatographic method using monolithic column.[5] Journal of Chromatography B. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. fda.gov [fda.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Determination of Montelukast and Montelukast-d6
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Montelukast and its deuterated internal standard, Montelukast-d6. The developed protocol is particularly suited for high-throughput bioanalytical studies, such as pharmacokinetic and bioequivalence assessments, where accurate and precise measurement of the drug in complex biological matrices like human plasma is critical. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, enabling a short run time of approximately 3-5 minutes. This document provides a comprehensive guide, including the scientific rationale for method development, detailed chromatographic conditions, and a step-by-step protocol for implementation.
Introduction: The Rationale for Isotopic Internal Standards
Montelukast is a selective leukotriene receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1][2] In clinical and preclinical drug development, the quantification of Montelukast in biological fluids is essential for understanding its pharmacokinetic profile. To ensure the accuracy and precision of these measurements, especially when using mass spectrometry, an internal standard is indispensable.
A stable isotope-labeled internal standard, such as Montelukast-d6, is the gold standard for quantitative bioanalysis.[3] Montelukast-d6 is chemically identical to Montelukast, with the exception of six deuterium atoms replacing six hydrogen atoms.[4][5] This minimal structural difference ensures that it co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, thereby compensating for matrix effects and variations in instrument response.[6][7] The mass difference allows for their distinct detection by the mass spectrometer, enabling precise and accurate quantification.
This guide details a validated LC-MS/MS method for the efficient separation and quantification of Montelukast and Montelukast-d6, designed for researchers and drug development professionals.
Physicochemical Properties of Analytes
A foundational understanding of the physicochemical properties of Montelukast is crucial for rational method development.
| Property | Montelukast | Montelukast-d6 | Reference |
| Molecular Formula | C35H36ClNO3S | C35H30D6ClNO3S | [8] |
| Molar Mass | 586.18 g/mol | 592.22 g/mol | [4][8] |
| Melting Point | 145-148 °C | >65°C (dec.) | [3][8] |
Chromatographic Method & Conditions
The following method has been optimized for the rapid and efficient separation of Montelukast and Montelukast-d6, primarily for analysis in human plasma.
LC-MS/MS System & Parameters
A summary of the instrumental conditions is provided in the table below. These parameters are a robust starting point and may be further optimized based on the specific instrumentation available.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Montelukast: 586.2 → 568.2; Montelukast-d6: 592.3 → 574.2 |
Method Development Rationale: A Scientific Perspective
The selection of each chromatographic parameter is underpinned by the chemical nature of Montelukast and the principles of reversed-phase chromatography.
-
Column Chemistry: A C18 stationary phase is selected due to the non-polar nature of Montelukast. The long alkyl chains of the C18 phase provide sufficient hydrophobic interaction for the retention and separation of Montelukast from polar matrix components.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component (10mM Ammonium Formate, pH 4.0) and an organic modifier (Acetonitrile).
-
Acetonitrile: As a strong organic solvent, acetonitrile is used to elute Montelukast from the C18 column. The high percentage (80%) ensures a short retention time, which is ideal for high-throughput analysis.[1][9]
-
Ammonium Formate Buffer (pH 4.0): Montelukast is an acidic compound. The acidic pH of the mobile phase ensures that the carboxyl group of Montelukast is protonated, rendering the molecule less polar and enhancing its retention on the non-polar C18 stationary phase. Ammonium formate is a volatile buffer, making it compatible with mass spectrometry.
-
-
Isocratic Elution: An isocratic elution is employed for its simplicity, robustness, and speed.[1] Since the primary goal is to separate the analyte from matrix interferences and quantify it against a co-eluting internal standard, a complex gradient elution is not necessary.
-
Mass Spectrometric Detection:
-
Positive ESI: Montelukast contains nitrogen atoms that can be readily protonated, making positive mode electrospray ionization a sensitive detection method.
-
Multiple Reaction Monitoring (MRM): MRM is chosen for its high selectivity and sensitivity. The precursor ions ([M+H]+) for Montelukast (m/z 586.2) and Montelukast-d6 (m/z 592.3) are isolated and fragmented, and specific product ions (m/z 568.2 and 574.2, respectively) are monitored.[1] This highly specific detection scheme minimizes interference from co-eluting matrix components.
-
Experimental Workflow & Protocols
The following section provides a detailed, step-by-step protocol for the analysis of Montelukast and Montelukast-d6 in human plasma.
Visualized Experimental Workflow
Sources
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Montelukast-d6 | 1093746-29-2 [chemicalbook.com]
- 4. Montelukast-d6 | CymitQuimica [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Development and validation of a liquid chromatography isotope dilution mass spectrometry method for the reliable quantification of alkylphenols in environmental water samples by isotope pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Montelukast and Montelukast-d6
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Experimental Protocol
Introduction & Scientific Rationale
Montelukast is a potent, orally active cysteinyl leukotriene receptor antagonist (LTRA) extensively prescribed for the management of asthma and allergic rhinitis[1]. In clinical pharmacokinetics (PK) and bioequivalence studies, the precise quantification of Montelukast in biological matrices (e.g., human plasma) is paramount. Montelukast is highly protein-bound (>99%) and undergoes extensive hepatic metabolism[1].
To achieve the highest degree of analytical rigor, stable isotope-labeled internal standards (SIL-IS), specifically Montelukast-d6 , are utilized. The d6 analogue perfectly mimics the analyte's extraction recovery and chromatographic retention. This co-elution is a critical self-validating mechanism: it effectively neutralizes matrix effects and ion suppression inherent to electrospray ionization (ESI), ensuring the Analyte/IS ratio remains absolute regardless of sample-to-sample matrix variations[1].
Mass Spectrometry Fundamentals: Ionization and Fragmentation Causality
Both Montelukast and Montelukast-d6 contain a quinoline ring and secondary/tertiary amine-like features that readily accept protons. Consequently, Positive Electrospray Ionization (ESI+) is the optimal mode for mass spectrometric detection, yielding superior signal-to-noise ratios compared to negative ionization[2].
-
Precursor Ion Formation : Under acidic mobile phase conditions, Montelukast forms a stable protonated molecular ion
at m/z 586.2. Correspondingly, the deuterated internal standard, Montelukast-d6, yields a precursor ion at m/z 592.3[1]. -
Collision-Induced Dissociation (CID) Pathways :
-
Dehydration (Primary Pathway): The tertiary alcohol moiety in the Montelukast structure is highly labile. Upon CID, it readily undergoes a neutral loss of water (-18 Da), producing a highly abundant and stable product ion at m/z 568.2 (for Montelukast) and m/z 574.2 (for Montelukast-d6)[1]. This transition is universally selected as the quantifier due to its superior abundance[3].
-
Thioether Cleavage (Secondary Pathway): Higher collision energies induce the cleavage of the thioether bond, resulting in the loss of the 1-(mercaptomethyl)cyclopropylacetic acid side chain. This generates a secondary product ion at m/z 422.2 (Montelukast) and m/z 428.2 (Montelukast-d6)[4]. This transition serves as an excellent qualifier for structural confirmation[3].
-
CID Fragmentation pathways of Montelukast and Montelukast-d6 in ESI+ mode.
Optimized Mass Spectrometry Parameters
To establish a robust Multiple Reaction Monitoring (MRM) method, instrument parameters must be tuned to maximize the transmission of specific ions. The following parameters represent an optimized baseline for a typical triple quadrupole system (e.g., API 4000/5500 series).
Table 1: MRM Transitions and Compound-Specific Parameters
| Analyte | Role | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Cell Exit Potential (V) |
| Montelukast | Quantifier | 586.2 | 568.2 | 65 | 25 | 8 |
| Montelukast | Qualifier | 586.2 | 422.2 | 65 | 35 | 10 |
| Montelukast-d6 | IS Quantifier | 592.3 | 574.2 | 65 | 25 | 8 |
Table 2: ESI Source Parameters (Positive Mode)
| Parameter | Setting | Scientific Rationale |
| Ion Spray Voltage (ISV) | 5500 V | Ensures efficient droplet charging for high-mass lipophilic analytes[5]. |
| Source Temperature (TEM) | 550 °C | High temperature is required to desolvate the 80% aqueous/organic mobile phase at standard flow rates[1]. |
| Curtain Gas (CUR) | 20 - 25 psi | Prevents solvent clusters and neutral contaminants from entering the analyzer[1]. |
| Collision Gas (CAD) | 4 - 7 psi | Nitrogen gas pressure optimized for efficient fragmentation without excessive scattering[1]. |
Chromatographic Strategy and Matrix Management
Montelukast is a highly lipophilic compound (logP ~ 8.5). A reversed-phase C18 column (e.g., 50 x 4.6 mm, 3 µm) is ideal for retaining the analyte.
Causality of Mobile Phase Selection: A mobile phase consisting of 10 mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v) in isocratic mode is highly recommended[1].
-
pH Control: The acidic pH (4.0) suppresses the ionization of Montelukast's carboxylic acid group, keeping the molecule in a neutral, lipophilic state. This dramatically improves retention on the C18 stationary phase and ensures sharp, symmetrical peak shapes[1].
-
Organic Modifier: The high organic fraction (80% ACN) facilitates rapid elution (run time < 3 minutes) and enhances ESI droplet desolvation, directly boosting MS sensitivity[1].
Step-by-Step Experimental Protocol
This protocol utilizes Protein Precipitation (PPT), which is preferred over Liquid-Liquid Extraction (LLE) for high-throughput environments due to its simplicity, speed, and ability to effectively release the >99% protein-bound Montelukast[5].
High-throughput protein precipitation workflow for Montelukast LC-MS/MS.
Detailed Extraction Workflow:
-
Standard Preparation : Prepare primary stock solutions of Montelukast and Montelukast-d6 in MS-grade methanol (1.0 mg/mL). Dilute with 50% aqueous methanol to create working standards[4].
-
Sample Aliquoting : Transfer 50 µL of human plasma (thawed on ice) into a clean 1.5 mL microcentrifuge tube[5].
-
Internal Standard Addition : Add 10 µL of Montelukast-d6 working solution (e.g., 500 ng/mL) to the plasma. Vortex briefly to integrate the IS into the matrix.
-
Protein Precipitation : Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash the plasma proteins and disrupt drug-protein binding[5].
-
Extraction : Vortex the mixture vigorously for 2 minutes to ensure complete phase mixing and analyte extraction.
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[5].
-
Transfer and Injection : Transfer 100 µL of the clear supernatant into an autosampler vial. Inject 5-10 µL into the LC-MS/MS system[1].
Data Processing & Validation Criteria (Trustworthiness)
A bioanalytical method is only as reliable as its validation framework. Ensure the following criteria are met to guarantee a self-validating system:
-
Matrix Effect (ME) : Calculate the IS-normalized matrix factor. Because Montelukast and Montelukast-d6 co-elute, any ion suppression caused by endogenous phospholipids affects both ions equally. The ratio of Analyte/IS must remain consistent (CV < 15%) across at least six different plasma lots.
-
Linearity : The calibration curve should exhibit a correlation coefficient (
) 0.99 over the expected clinical range (e.g., 1 - 500 ng/mL)[2]. -
Carryover : Inject a blank sample immediately following the Upper Limit of Quantification (ULOQ). The peak area in the blank must be
20% of the Lower Limit of Quantification (LLOQ) area to ensure no systemic contamination.
References
1.[4] Title: In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Source: nih.gov URL: 2.[1] Title: Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Source: nih.gov URL: 3.[2] Title: Simultaneous determination of levocetirizine dihydrochloride and montelukast sodium in human plasma by LC–MS/MS: development, validation, and application to a human pharmacokinetic study. Source: akjournals.com URL: 4.[5] Title: Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats. Source: nih.gov URL: 5.[3] Title: Analytical Methods - Structure elucidation of Montelukast. Source: rsc.org URL:
Sources
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Montelukast-d6 Sodium Salt as an Internal Standard in LC-MS/MS Pharmacokinetic Workflows
Target Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Scientists.
Executive Summary
The accurate quantification of Montelukast—a potent, orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist—in human plasma is a critical requirement for bioequivalence testing, therapeutic drug monitoring, and pediatric dose-finding studies[1][2]. Because Montelukast exhibits high plasma protein binding (>99%) and is subject to extensive hepatic metabolism via CYP2C8, pharmacokinetic (PK) profiles can vary significantly among patients[1][3]. To achieve the highest degree of analytical rigor in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, Montelukast-d6 is employed as the gold-standard stable isotope-labeled internal standard (SIL-IS)[4][5].
This application note details the mechanistic rationale, self-validating protocol, and data interpretation guidelines for integrating Montelukast-d6 into high-throughput PK studies.
Pharmacological Context & Mechanism of Action
Montelukast exerts its therapeutic effect in asthma and allergic rhinitis by selectively binding to the CysLT1 receptor in the airways, thereby preventing the bronchoconstrictive and pro-inflammatory actions of leukotrienes (LTC4, LTD4, and LTE4)[2][3].
Fig 1: Mechanism of Montelukast inhibiting the cysteinyl leukotriene inflammatory pathway.
Mechanistic Rationale for Deuterated Internal Standards (Causality)
In LC-MS/MS bioanalysis, matrix effects—where co-eluting endogenous plasma components suppress or enhance the ionization of the target analyte—pose a severe threat to quantification accuracy[4].
Why Montelukast-d6?
-
Co-elution Dynamics: Montelukast-d6 shares near-identical physicochemical properties with the unlabeled drug. It elutes from the reverse-phase column at the exact same retention time (typically ~2.8 minutes under isocratic conditions), ensuring that both molecules are subjected to the exact same matrix environment in the Electrospray Ionization (ESI) source[3][4].
-
Mass Resolution (+6 Da Shift): Montelukast has a nominal mass of ~586 Da. Due to the natural isotopic distribution of carbon-13 and chlorine-37 (Montelukast contains a chlorine atom), the M+2 and M+4 isotopic peaks are prominent. A +6 Da shift (m/z 592) in the deuterated standard completely isolates the IS signal from the natural isotopic envelope of the parent drug, preventing cross-talk in the quadrupole mass analyzer[1][4].
-
Extraction Recovery Normalization: Montelukast is highly hydrophobic and tightly bound to plasma proteins. Any variability in the protein precipitation or extraction efficiency will equally affect the analyte and the Montelukast-d6 IS. By calculating the ratio of the analyte peak area to the IS peak area, extraction losses are mathematically canceled out, creating a self-validating analytical system[5].
Self-Validating Bioanalytical Protocol
The following methodology outlines a robust, high-throughput protein precipitation workflow coupled with LC-MS/MS for plasma quantification[4][6].
Reagents and Materials
-
Analyte: Montelukast Sodium Reference Standard.
-
Internal Standard: Montelukast-d6 (MK0476-d6 free acid)[2].
-
Matrix: Blank human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol, Formic Acid (FA), and Ammonium Formate.
Step-by-Step Sample Preparation (Protein Precipitation)
Montelukast is highly protein-bound; therefore, aggressive organic precipitation is required to disrupt binding and release the drug into the supernatant.
-
Aliquot: Transfer 50 µL of human plasma (calibration standard, QC, or patient sample) into a 96-well plate or microcentrifuge tube[6].
-
Acidification (Optional but Recommended): Add 12.5 µL of 100% Formic Acid to disrupt protein-drug interactions and vortex briefly[6].
-
Spike & Precipitate: Add 150 µL of ice-cold Acetonitrile containing the Montelukast-d6 internal standard (e.g., at a concentration of 100 ng/mL)[1][6].
-
Agitation: Vortex the mixture vigorously for 3 minutes to ensure complete protein denaturation and equilibration between the analyte and the IS[1].
-
Centrifugation: Centrifuge at 3,000 to 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[1][6].
-
Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Depending on the required sensitivity, the sample may be dried under nitrogen at 40°C and reconstituted in 100 µL of mobile phase[1].
LC-MS/MS Analytical Conditions
-
Column: C18 analytical column (e.g., 50 x 4.6 mm, 1.8 µm or 3 µm particle size)[4][7][8].
-
Mobile Phase: Isocratic elution using 10 mM Ammonium Formate (pH adjusted to ~3.5 - 4.0) and Acetonitrile (typically 20:80 v/v)[4][9].
Fig 2: Streamlined protein precipitation and LC-MS/MS workflow for Montelukast bioanalysis.
Data Presentation & System Parameters
Table 1: Optimized MRM Mass Spectrometry Parameters
The fragmentation of Montelukast yields two primary product ions depending on collision energy: a water-loss fragment (m/z 568.2) and a backbone cleavage fragment (m/z 422.2). Both are valid for quantification[1][4][6].
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Role |
| Montelukast | 586.2 [M+H]+ | 422.2 (or 568.2) | 20 - 25 | Target Analyte |
| Montelukast-d6 | 592.2[M+H]+ | 574.2 (or 427.6) | 20 - 25 | Internal Standard |
Table 2: Representative Pharmacokinetic Parameters
When the self-validating LC-MS/MS method is applied to human clinical trials (e.g., a standard 10 mg oral dose in healthy volunteers), the expected PK parameters are summarized below[9]. The assay typically achieves a Lower Limit of Quantification (LLOQ) of 0.25 to 10 ng/mL, ensuring accurate tracking of the terminal elimination phase[3][4][9].
| Pharmacokinetic Parameter | Mean Value (± SD) | Clinical Significance |
| Cmax (Peak Plasma Conc.) | 385 ± 85 ng/mL | Indicates maximum systemic exposure; critical for efficacy. |
| Tmax (Time to Cmax) | 3.7 ± 0.8 hours | Reflects absorption rate of the oral tablet. |
| AUC0-t (Area Under Curve) | 2441 ± 441 ng·hr/mL | Represents total drug exposure over time. |
Conclusion
The integration of Montelukast-d6 as a stable isotope-labeled internal standard is non-negotiable for high-fidelity pharmacokinetic modeling of Montelukast. By perfectly mimicking the analyte's extraction recovery and ionization behavior while maintaining distinct mass resolution, Montelukast-d6 transforms standard LC-MS/MS protocols into highly rugged, self-correcting analytical systems capable of meeting stringent FDA bioanalytical validation guidelines[5][8].
References
-
Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans. PubMed. Available at:[Link]
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. PMC. Available at:[Link]
-
Development and validation of LC/MS/MS method for the simultaneous determination of Montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry. SciSpace. Available at: [Link]
-
Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations. PMC. Available at:[Link]
-
Simultaneous determination of levocetirizine dihydrochloride and montelukast sodium in human plasma by LC–MS/MS. AKJournals. Available at: [Link]
-
A simple and sensitive HPLC-MS/MS assay for the quantitation of montelukast in cell-based systems in vitro. Ovid. Available at: [Link]
-
LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Bentham Science Publishers. Available at: [Link]
-
Montelukast Improves Urinary Bladder Function After Complete Spinal Cord Injury in Rats. MDPI. Available at: [Link]
Sources
- 1. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ovid.com [ovid.com]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. akjournals.com [akjournals.com]
Application Note: High-Throughput Quantitation of Montelukast in Biological Matrices Using Montelukast-d6 via LC-MS/MS
Executive Summary & Scientific Context
Montelukast is a potent, orally active, and highly selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1)[1]. Clinically, it is widely prescribed for the prophylaxis and chronic treatment of asthma and allergic rhinitis. In pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence trials, the accurate quantitation of Montelukast in human plasma is challenging due to its high degree of plasma protein binding (>99%), low circulating concentrations, and extreme sensitivity to light-induced degradation[2].
To overcome these analytical hurdles, this protocol outlines a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By utilizing Montelukast-d6 as a stable isotope-labeled internal standard (IS), this method establishes a self-validating analytical system that mathematically corrects for extraction losses and matrix-induced ion suppression[3].
Fig 1. Montelukast mechanism of action: Competitive inhibition of the CysLT1 receptor pathway.
Analytical Rationale: The Role of Montelukast-d6
The reliability of any LC-MS/MS bioanalytical assay hinges on the choice of the Internal Standard. Montelukast-d6 (MOD6) is synthesized by replacing six hydrogen atoms with deuterium.
Causality in Experimental Design:
-
Normalization of Matrix Effects: Biological matrices like plasma contain endogenous phospholipids that co-elute with analytes, causing ion suppression in the Electrospray Ionization (ESI) source. Because MOD6 has the identical retention time and ionization efficiency as Montelukast, it experiences the exact same suppression. The ratio of Analyte Area / IS Area remains constant, ensuring quantitative trustworthiness[3].
-
Correction for Degradation: Montelukast undergoes rapid photo-isomerization when exposed to standard laboratory lighting[2]. MOD6 degrades at the identical kinetic rate. If minor photo-degradation occurs during sample processing, the analyte-to-IS ratio remains unaffected, preserving the integrity of the calculated concentration.
Experimental Protocol: A Self-Validating Workflow
To ensure rigorous scientific integrity, this protocol embeds Quality Control (QC) checks directly into the sample preparation and analytical run.
Reagents and Materials
-
Target Analyte: Montelukast Sodium Reference Standard.
-
Internal Standard: Montelukast-d6 (MOD6)[1].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Buffer: 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid. Causality: A pH of 4.0 ensures Montelukast remains in a consistently protonated state, optimizing positive ESI efficiency and preventing peak tailing on the C18 column[3].
Step-by-Step Sample Extraction (Protein Precipitation)
Montelukast's >99% protein binding requires an aggressive extraction mechanism. Protein precipitation (PPT) using ice-cold organic solvent rapidly denatures the hydrophobic binding pockets of plasma albumin, releasing the lipophilic drug into the supernatant[2].
Note: All steps must be performed under yellow light or using amber microcentrifuge tubes to prevent photo-degradation[2].
-
Aliquot: Transfer 100 µL of human plasma (blank, calibration standards, QCs, or unknown samples) into a 2.0 mL amber microcentrifuge tube.
-
IS Addition: Add 10 µL of Montelukast-d6 working solution (100 ng/mL in 50% MeOH) to all tubes except double blanks. Vortex briefly.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile to crash the plasma proteins.
-
Agitation & Centrifugation: Vortex aggressively for 3 minutes to ensure complete disruption of drug-protein complexes. Centrifuge at 5000 rpm for 5 minutes at 4°C[4].
-
Drying: Transfer 300 µL of the clear supernatant to a clean 96-well plate or amber tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Causality: Drying concentrates the sample, allowing the method to achieve a Lower Limit of Quantitation (LLOQ) of 2.5 ng/mL[5].
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase (20% ACN / 80% Buffer). Vortex for 1 minute and inject 10 µL into the LC-MS/MS system[3].
Fig 2. Step-by-step sample preparation workflow for Montelukast quantitation in human plasma.
Quantitative Data & Method Parameters
Liquid Chromatography Conditions
Chromatographic separation is achieved using a C18 analytical column (e.g., 50 x 4.6 mm, 3 µm) maintained at 45°C. A gradient elution profile is utilized to elute polar endogenous matrix components early, followed by the highly lipophilic Montelukast[3].
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Elution Phase |
| 0.0 | 0.8 | 80 | 20 | Initial hold |
| 1.5 | 0.8 | 10 | 90 | Ballistic gradient |
| 2.5 | 0.8 | 10 | 90 | Wash highly retained lipids |
| 2.6 | 0.8 | 80 | 20 | Re-equilibration |
| 4.0 | 0.8 | 80 | 20 | End of run |
Mass Spectrometry (MRM) Parameters
Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for absolute specificity[2].
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Montelukast | 586.2 | 422.2 | 50 | 25 |
| Montelukast-d6 (IS) | 592.2 | 574.2 | 50 | 25 |
Note: The product ion m/z 422.2 for Montelukast represents the cleavage of the quinoline-containing side chain, providing a highly stable and abundant fragment for quantitation[2].
Method Validation & Results Interpretation
To ensure the protocol operates as a self-validating system, the following parameters must be met during the system suitability testing (SST) and batch analysis, in accordance with FDA/EMA bioanalytical guidelines.
Table 3: Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Scientific Justification & Troubleshooting |
| Linearity | 2.5 – 600 ng/mL (R² ≥ 0.99) | Ensures dynamic range covers clinical Cmax (~400 ng/mL). If R² fails, check for IS degradation[5]. |
| Accuracy (QCs) | ±15% of nominal (±20% at LLOQ) | Validates extraction efficiency. If low, increase vortexing time during PPT to break protein binding. |
| Precision (CV%) | < 15% (< 20% at LLOQ) | Ensures run-to-run reproducibility. High CV% indicates inconsistent nitrogen drying or reconstitution[5]. |
| Matrix Effect | IS-normalized Matrix Factor CV < 15% | Proves MOD6 successfully compensates for ion suppression. If failed, alter LC gradient to shift retention time[4]. |
References
1.5 - Der Pharma Chemica 2.1 - MedChemExpress 3.3 - PMC 4.2 - PMC 5.4 - Agilent Technologies / lcms.cz
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Note: Montelukast-d6 Sodium Salt in Bioequivalence Studies
Executive Summary
This guide details the protocol for utilizing Montelukast-d6 Sodium Salt as a Stable Isotope Labeled (SIL) Internal Standard (IS) in the quantification of Montelukast in human plasma. Designed for high-throughput Bioequivalence (BE) studies, this methodology addresses critical challenges such as photo-instability , matrix effects , and isomer conversion .
The use of the d6-isotopologue is non-negotiable for regulatory-grade assays (FDA/EMA) because it perfectly co-elutes with the analyte, compensating for matrix-induced ionization suppression and extraction variability that structural analogs (e.g., Amlodipine) cannot correct.
Chemical & Physical Properties
Montelukast-d6 Sodium Salt is the deuterated form of the leukotriene receptor antagonist Montelukast. The deuterium labeling (typically on the dimethyl groups of the tertiary alcohol) ensures the isotope effect on retention time is negligible while providing a distinct mass shift (+6 Da).
| Property | Specification |
| Compound Name | Montelukast-d6 Sodium Salt |
| CAS Number | 2673270-26-1 (Sodium Salt) |
| Molecular Formula | C₃₅H₂₉D₆ClNO₃S[1][2] • Na |
| Molecular Weight | ~614.21 g/mol (Salt); ~592.2 g/mol (Free Acid) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water. |
| pKa | 2.7 (Acid), 5.8 (Acid), 10.6 (Phenolic) |
| Stability | High Light Sensitivity (Degrades to cis-isomer). Hygroscopic. |
Method Development Strategy
Why Montelukast-d6?
In LC-MS/MS, "co-elution" is the gold standard. Montelukast elutes in a region often suppressed by plasma phospholipids.
-
Analog IS: Elutes at a different time; does not experience the same suppression. Result: Inaccurate quantification.
-
Montelukast-d6: Elutes exactly with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio remains constant.
The Light Sensitivity Challenge
Montelukast undergoes rapid photo-isomerization from the active trans-isomer to the cis-isomer upon exposure to UV/VIS light.
-
Impact: The cis-isomer has a different pharmacological profile and retention time.
-
Control: All extraction steps must be performed under monochromatic yellow light (sodium lamp) or in amber glassware wrapped in foil.
Experimental Protocol
Objective: Quantify Montelukast in human plasma (Range: 5.0 – 600.0 ng/mL).
Reagent Preparation
-
Stock Solution (IS): Dissolve 1 mg Montelukast-d6 Sodium in 10 mL Methanol (100 µg/mL). Store at -20°C in amber vials.
-
Working IS Solution: Dilute Stock to 500 ng/mL in 50% Methanol.
-
Precipitation Agent: Acetonitrile (ACN) containing 0.1% Formic Acid (improves recovery).
Sample Extraction (Protein Precipitation)
Protein Precipitation (PPT) is preferred over SPE for BE studies due to speed, provided the d6-IS is used to correct for the dirtier matrix.
-
Aliquot: Transfer 200 µL of patient plasma into a light-protected microcentrifuge tube.
-
Spike IS: Add 50 µL of Working IS Solution (Montelukast-d6). Vortex for 10 sec.
-
Precipitate: Add 600 µL of chilled Acetonitrile.
-
Vortex: High speed for 2 min to ensure complete protein crash.
-
Centrifuge: 14,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (Dilution minimizes solvent effects on peak shape).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD or YMC-Pack Pro), 50 x 4.6 mm, 3-5 µm.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.8 mL/min (High flow for rapid elution).
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 90% B (Ballistic gradient)
-
2.5 min: 90% B
-
2.6 min: 20% B
-
4.0 min: Stop
-
-
Ionization: ESI Positive Mode.
Mass Spectrometry Parameters (MRM)
Note: Transitions may vary slightly based on instrument tuning. The transitions below represent the [M+H]+ to fragment ions.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Montelukast | 587.2 | 421.2 | 30 | 25 |
| Montelukast-d6 | 593.2 | 427.2 | 30 | 25 |
Alternative transition (Water loss): 587.2 -> 569.2 (Less specific, higher background).
Visual Workflows
Bioanalytical Workflow (Graphviz)
Caption: Step-by-step extraction workflow emphasizing the critical requirement for yellow light protection during sample handling.
Validation & Regulatory Compliance (FDA/EMA)
To support a Bioequivalence claim, the method must pass the following criteria:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the analyte retention time, and >5% for the IS.
-
Linearity: r² > 0.99 using a weighted (1/x²) linear regression.
-
Accuracy & Precision:
-
Intra-day/Inter-day CV% < 15% (20% at LLOQ).
-
Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (IS Normalized):
-
Calculate Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution).
-
IS-Normalized MF = MF(Analyte) / MF(IS).
-
Goal: The IS-Normalized MF should be close to 1.0, proving the d6-IS compensates for suppression.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Column overload or pH mismatch. | Ensure Mobile Phase A is buffered (Ammonium Formate pH 3.5-4.0). |
| Low Recovery | Protein binding. | Montelukast is >99% protein bound. Ensure vigorous vortexing (2 min) during precipitation. |
| Degradation Peak | Photo-isomerization. | Check for a secondary peak eluting before the main peak. Verify yellow light conditions. |
| Carryover | Adsorption to injector. | Use a needle wash with high organic content (e.g., 90% MeOH + 0.1% Formic Acid). |
References
-
Vertex AI Search. (2026). Montelukast-d6 sodium salt properties and CAS. Retrieved from [2]
-
Alsante, K. M., et al. (2007).[6] Degradation and impurity analysis for pharmaceutical drug candidates. Retrieved from
-
FDA Guidance for Industry. (2024). Bioequivalence Recommendations for Montelukast Sodium. Retrieved from
-
Sripalakit, P., et al. (2008).[7] Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. Retrieved from
-
Said, R. (2023).[8] LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma. Retrieved from [8]
Sources
- 1. Montelukast-d6 (sodium salt) | CAS 2673270-26-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. anais.unievangelica.edu.br [anais.unievangelica.edu.br]
- 7. scispace.com [scispace.com]
- 8. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Reasons for Isotopic Exchange in Deuterated Montelukast Standards
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for deuterated Montelukast standards. This guide is designed to provide in-depth troubleshooting and practical advice for users encountering isotopic exchange phenomena during their experiments. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to maintain the isotopic integrity of your standards and ensure the accuracy of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of deuterated Montelukast.
Q1: What is isotopic exchange and why is it a concern for my deuterated Montelukast standard?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry-based assays, as it can compromise the accuracy and reliability of your results.[2] The loss of deuterium alters the mass of the internal standard, which can lead to an underestimation of its concentration and a corresponding overestimation of the analyte's concentration.[2]
Q2: What factors influence the rate of isotopic exchange?
A: Several factors can accelerate isotopic exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly labile and prone to exchange.[2] Those on carbon atoms adjacent to activating groups like carbonyls can also be susceptible. For optimal stability, deuterium labels should be on non-exchangeable positions, such as aromatic rings.[2][3]
-
pH of the Solution: The rate of H/D exchange is significantly influenced by pH.[4] Both acidic and basic conditions can catalyze the exchange.[4] The minimum exchange rate for many organic molecules is often found in the pH range of 2 to 3.[4]
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5]
Q3: How can I determine if my deuterated Montelukast standard is undergoing isotopic exchange?
A: The most common indicators of isotopic exchange during an analytical run include:
-
A gradual decrease in the signal intensity of the deuterated internal standard over a sequence of injections.[2]
-
The appearance and increase of a signal corresponding to the unlabeled analyte in your internal standard solution.
-
Mass spectrometry (MS) is a primary tool for monitoring these changes.[6] High-resolution mass spectrometry can even be used to resolve the isotopic fine structure and differentiate between various isotopomers.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine site-specific deuteration.[1]
Part 2: Troubleshooting Guide for Isotopic Exchange
This section provides a structured approach to identifying and mitigating isotopic exchange in your experiments.
Symptom: You observe a progressive loss of isotopic purity in your deuterated Montelukast standard during an analytical run.
This is often characterized by a decreasing response of the deuterated standard and an increasing signal for the unlabeled analyte.
Diagnostic Workflow
The following workflow is designed to systematically identify the source of the H/D exchange.
Caption: A systematic workflow for troubleshooting isotopic exchange.
Experimental Protocols
Protocol 1: Solvent Stability Study
-
Objective: To assess the impact of different solvents on the stability of the deuterated standard.
-
Methodology: a. Prepare solutions of the deuterated Montelukast standard in your current sample diluent, a purely aprotic solvent (e.g., acetonitrile), and your mobile phase. b. Analyze these solutions by LC-MS at regular intervals (e.g., T=0, 2, 4, 8, and 24 hours) while keeping them under typical autosampler conditions.
-
Data Analysis:
-
Monitor the peak areas of both the deuterated standard and any corresponding unlabeled analyte that appears over time.
-
A significant decrease in the deuterated standard's signal with a concurrent increase in the unlabeled signal in a particular solvent points to solvent-induced exchange.
-
| Solvent System | % Deuterated Standard Remaining (T=4h) | % Unlabeled Analyte Appearance (T=4h) |
| Current Diluent | User to input data | User to input data |
| Acetonitrile | >99% | <1% |
| Mobile Phase | User to input data | User to input data |
Protocol 2: pH Stability Study
-
Objective: To determine the effect of pH on the isotopic stability of the standard.
-
Methodology: a. Prepare solutions of the deuterated standard in buffered solutions at various pH levels (e.g., pH 3, 5, 7, 9). b. Analyze these solutions over time as described in Protocol 1.
-
Data Analysis:
-
Identify the pH at which the standard exhibits the greatest stability (minimal loss of deuterium).
-
Protocol 3: Temperature Study
-
Objective: To evaluate the influence of temperature on the rate of isotopic exchange.
-
Methodology: a. Prepare identical solutions of the deuterated standard in your chosen analytical solvent. b. Store aliquots at different temperatures (e.g., 4°C, room temperature, 40°C). c. Analyze the samples at various time points.
-
Data Analysis:
-
Compare the rate of degradation at different temperatures to understand the thermal liability of the deuterated positions.
-
Corrective Actions
Based on your findings, consider the following corrective measures:
-
Solvent Optimization: If your current solvent promotes exchange, switch to a more stable medium, such as an aprotic solvent, for sample preparation and storage.[2] If an aqueous mobile phase is necessary, minimize the time the sample is exposed to it before injection.
-
pH Adjustment: Maintain the pH of your samples and mobile phase within the optimal stability range identified in your pH study.[2]
-
Temperature Control: Utilize a cooled autosampler and store your standards and samples at lower temperatures to slow down the exchange process.[8]
Part 3: Mechanistic Considerations for Montelukast
A deeper understanding of the Montelukast structure can help in anticipating and preventing isotopic exchange.
Potential Sites of Isotopic Exchange in Montelukast
The structure of Montelukast contains several hydrogen atoms with varying susceptibility to exchange.
Caption: General sites of potential H/D exchange on the Montelukast molecule.
-
Highly Labile Protons: The proton on the carboxylic acid group is extremely acidic and will exchange rapidly with protic solvents.[4] Deuteration at this position is generally not recommended for quantitative internal standards.
-
Potentially Labile Protons: Protons on the carbon atoms adjacent to the quinoline ring and the cyclopropyl group may be susceptible to exchange under certain pH conditions.
-
Stable Protons: Protons on the aromatic rings are typically stable and not prone to exchange under standard analytical conditions.[2] Deuterated standards with labels in these positions are preferred for their robustness.[3]
By carefully selecting deuterated Montelukast standards with deuterium atoms in stable positions and controlling the experimental conditions, researchers can minimize the risk of isotopic exchange and ensure the generation of high-quality, reliable data.
References
-
Interpreting Hydrogen-Deuterium Exchange Events in Proteins Using Atomistic Simulations - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
-
(PDF) Hydrogen/deuterium exchange in mass spectrometry - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]
-
Amide Hydrogen Exchange (HX) - NMR Wiki. (n.d.). Retrieved March 27, 2024, from [Link]
-
Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - Frontiers. (2020, February 19). Retrieved March 27, 2024, from [Link]
-
Schematic representation of the mechanism of hydrogen/deuterium exchange - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (2021, May 18). Retrieved March 27, 2024, from [Link]
-
Hydrogen–deuterium exchange - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]
-
Mechanisms and uses of hydrogen exchange - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
-
Applications of hydrogen deuterium exchange (HDX) for the characterization of conformational dynamics in light-activated photoreceptors - Frontiers. (2015, June 23). Retrieved March 27, 2024, from [Link]
-
Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - UNC Chemistry Department. (n.d.). Retrieved March 27, 2024, from [Link]
-
Basic Principle of Hydrogen/deuterium exchange mass spectrometry - Longdom Publishing. (n.d.). Retrieved March 27, 2024, from [Link]
-
Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
-
Fundamentals of HDX-MS | Essays in Biochemistry - Portland Press. (2023, March 29). Retrieved March 27, 2024, from [Link]
-
Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023, January 26). Retrieved March 27, 2024, from [Link]
-
Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
-
Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals | JACS Au - ACS Publications. (2022, April 1). Retrieved March 27, 2024, from [Link]
-
Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations - PMC. (n.d.). Retrieved March 27, 2024, from [Link]
-
Applications of deuteration and methods for H/D exchange a, Deuterated drug molecules - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved March 27, 2024, from [Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry | Spectroscopy Online. (2020, November 16). Retrieved March 27, 2024, from [Link]
-
Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter - YouTube. (2025, November 8). Retrieved March 27, 2024, from [Link]
-
Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations - RSC Publishing. (2022, September 14). Retrieved March 27, 2024, from [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. (2025, October 27). Retrieved March 27, 2024, from [Link]
-
(PDF) Analytical Methods for NonTraditional Isotopes - ResearchGate. (n.d.). Retrieved March 27, 2024, from [Link]
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. (n.d.). Retrieved March 27, 2024, from [Link]
-
Position-specific isotope analysis - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]
-
What is the Function of Isotopic Analysis? - AZoM. (2022, September 20). Retrieved March 27, 2024, from [Link]
-
Analytical Methods for Non-Traditional Isotopes | Reviews in Mineralogy and Geochemistry | GeoScienceWorld. (2017, March 3). Retrieved March 27, 2024, from [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. (n.d.). Retrieved March 27, 2024, from [Link]
-
Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007, November 5). Retrieved March 27, 2024, from [Link]
-
Deuterated drug - Wikipedia. (n.d.). Retrieved March 27, 2024, from [Link]
-
Montelukast | C35H36ClNO3S | CID 5281040 - PubChem - NIH. (n.d.). Retrieved March 27, 2024, from [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved March 27, 2024, from [Link]
- WO2015163978A1 - A stable montelukast solution - Google Patents. (n.d.).
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Technical Support Center: Montelukast-d6 LC-MS/MS Troubleshooting Guide
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic co-elution issues associated with Montelukast and its deuterated internal standard, Montelukast-d6.
In LC-MS/MS bioanalysis, achieving baseline resolution is not just about aesthetics; it is the foundation of quantitative integrity. Below, you will find causality-driven troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure your assay is robust, selective, and compliant with regulatory guidelines.
🔍 Troubleshooting FAQs: Diagnosing Co-elution
Q1: Why am I seeing a "shoulder" or split peak in my Montelukast and Montelukast-d6 MRM channels?
The Causality: This is a classic presentation of isomeric co-elution caused by photodegradation. Montelukast is highly sensitive to light. Upon exposure to UV or ambient fluorescent laboratory lighting, the active trans-isomer rapidly undergoes photo-isomerization into the cis-isomer. Studies demonstrate that up to 21% of the cis-isomer can form in processed plasma samples exposed to fluorescent light for just 24 hours[1].
Because the cis-isomer is isobaric, it shares the exact same precursor and product ions as Montelukast (m/z 586.2 → 568.2)[2]. If your chromatography relies on a standard C18 column, the hydrophobic interactions alone are often insufficient to resolve these stereoisomers, leading to co-elution that artificially inflates your drug concentration[3].
The Solution: Switch your stationary phase. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column provides
Q2: My peaks are symmetrical, but the Montelukast-d6 signal is heavily suppressed in patient samples compared to neat solutions. What is happening?
The Causality: This indicates co-elution with "invisible" endogenous matrix components, most commonly plasma phospholipids. While you might assume Montelukast and Montelukast-d6 co-elute perfectly, the deuterium isotope effect slightly reduces the lipophilicity of the d6 analog. This causes a minor retention time shift (often 0.05–0.1 minutes) relative to the unlabeled drug. If a massive phospholipid peak elutes at this exact window, it will differentially suppress the d6 signal, destroying your internal standard tracking and assay accuracy.
The Solution: Implement a Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). During method development, actively monitor the universal phospholipid MRM transition (m/z 184.0 → 184.0) to map where matrix suppression occurs, and adjust your mobile phase gradient to elute Montelukast outside this suppression zone.
Q3: I am detecting a signal in the unlabeled Montelukast channel when I only inject the Montelukast-d6 internal standard. How do I fix this?
The Causality: This is isotopic cross-talk. While Montelukast-d6 has a mass shift of +6 Da (m/z 592.3 → 574.2)[2]—which easily bypasses the natural M+6 isotopic overlap from the unlabeled drug—the synthesized d6 standard may contain trace amounts of d0, d1, or d2 impurities from the manufacturing process. If spiked at too high a concentration, the d0 impurity co-elutes and contributes directly to the unlabeled Montelukast channel.
The Solution: Reduce the working concentration of your Montelukast-d6 spike. The internal standard concentration should be optimized to yield a signal roughly 50 to 100 times the Lower Limit of Quantification (LLOQ), minimizing the absolute abundance of any d0 impurity.
📊 Quantitative Data & Selectivity Summaries
Table 1: Mass Spectrometry Parameters & Interference Mapping
| Analyte / Interferent | Precursor Ion (m/z) | Product Ion (m/z) | Co-elution Risk | Resolution Strategy |
| Montelukast (trans) | 586.2 | 568.2 | N/A (Target) | N/A |
| Montelukast-d6 (IS) | 592.3 | 574.2 | Isotopic cross-talk (d0) | Optimize IS concentration; ensure >99% isotopic purity. |
| cis-Montelukast | 586.2 | 568.2 | Isobaric interference | Phenyl/PFP column ( |
| Phospholipids | 450.0 - 800.0 | 184.0 | Ion suppression | LLE/SPE extraction; Monitor m/z 184.0 to shift gradient. |
Table 2: Column Selectivity Comparison for Montelukast Isomers
| Column Chemistry | Primary Interaction | cis/trans Resolution | Recommendation |
| C18 (Alkyl) | Hydrophobic | Poor (Co-elution common) | Not recommended for stability-indicating assays[3]. |
| Phenyl-Hexyl | Hydrophobic + | Excellent (Baseline) | Preferred for resolving photo-isomers. |
| PFP (Fluorinated) | Dipole, | Excellent (Baseline) | Alternative for complex matrices requiring orthogonal selectivity. |
🔬 Validated Experimental Protocol: Resolving Isomers & Matrix Effects
To ensure your assay is robust, follow this self-validating workflow. This protocol uses a Liquid-Liquid Extraction (LLE) coupled with a Phenyl-Hexyl column to eliminate both phospholipid matrix effects and cis-isomer co-elution.
Step 1: The Self-Validating Light/Dark Test (System Suitability) Causality: Before running biological samples, you must prove your chromatography can actually separate the cis and trans isomers.
-
Prepare two identical 100 ng/mL Montelukast standard solutions.
-
Wrap Standard A in aluminum foil (Dark Control).
-
Expose Standard B to ambient fluorescent light for 24 hours (Light-Degraded Control).
-
Inject both. Validation Check: Standard A must show a single peak. Standard B must show two baseline-resolved peaks. If Standard B shows only one peak with a "shoulder," your chromatographic method is failing to resolve the isomers.
Step 2: Sample Preparation (Under Amber Lighting)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Montelukast-d6 working solution (optimized to ~50x LLOQ to prevent cross-talk).
-
Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.0) to disrupt protein binding.
-
Add 1.0 mL of extraction solvent (e.g., Hexane:Ethyl Acetate, 50:50 v/v).
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean plate and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
Step 3: Chromatographic Separation
-
Column: Phenyl-Hexyl (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 85% B over 3 minutes. Hold for 1 minute to flush late-eluting lipids, then re-equilibrate.
⚙️ Workflow Visualizations
Troubleshooting decision tree for Montelukast-d6 LC-MS/MS co-elution issues.
Mechanism of Montelukast photo-isomerization and subsequent chromatographic resolution.
📚 References
-
Title: Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast Source: PubMed (nih.gov) URL:
-
Title: Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study Source: MDPI (Scientia Pharmaceutica) URL:
-
Title: Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV Source: International Journal of Pharmaceutical Sciences Review and Research (globalresearchonline.net) URL:
Sources
Dealing with contamination and carryover of Montelukast-d6 Sodium Salt.
Topic: Contamination, Carryover, and Stability Management
Status: Active | Ticket Priority: Critical | Audience: Analytical Chemists & Bioanalytical Scientists
The "Sticky" Reality: Why This Happens
Welcome to the Advanced Support Tier. You are likely here because you are seeing Montelukast-d6 (or native Montelukast) appearing in your blank samples, or your internal standard (IS) response is fluctuating wildly.
Montelukast is a lipophilic, amphiphilic anion (LogP ~8.7 for the free acid). The Sodium Salt form introduces a specific paradox: it is water-soluble due to the ionic bond, but once in solution, the bulky hydrophobic tail drives it to adsorb aggressively onto hydrophobic surfaces (PTFE tubing, PEEK rotors, and needle seats).
The Core Triad of Failure:
-
Adsorption (Carryover): The molecule "plates out" on LC flow paths, leaching off slowly into subsequent injections.
-
Photodegradation (Contamination): It is extremely light-sensitive, degrading into its cis-isomer and sulfoxide forms, which can chromatographically interfere or reduce IS signal integrity.
-
Solubility Mismatch: The sodium salt requires aqueous/polar solvation, but the molecule demands organic solubility to prevent precipitation.
Diagnostic Workflow: Carryover vs. Contamination
Before tearing down your LC, determine the source.[1] "Carryover" is instrumental memory; "Contamination" is ubiquity in the environment.
Figure 1: Decision tree to isolate the source of background signal. "Double Gradient" involves running the LC gradient twice without triggering the injector.
Module A: Eliminating Instrumental Carryover
The standard Methanol:Water (50:50) needle wash is ineffective for Montelukast. You must use a "chaotropic" wash that disrupts hydrophobic binding.
The "Deep Clean" Needle Wash Protocol
Mechanism: High organic strength dissolves the lipophilic tail, while pH modification prevents re-adsorption.
| Parameter | Standard Wash (Ineffective) | Recommended Heavy Wash | Why? |
| Solvent A (Weak) | 10% MeOH | 5% Acetonitrile in Water (pH 10) | Basic pH keeps Montelukast ionized (soluble), preventing precipitation. |
| Solvent B (Strong) | 100% MeOH | ACN:IPA:Acetone:Water (40:30:20:10) | "Magic Mix." Acetone/IPA strips sticky residues; Water prevents salt precipitation. |
| Wash Time | 2-3 seconds | 10-20 seconds (Active) | Physical sheer force is required to strip the needle coating. |
| Rotor Seal | Vespel | Tefzel or PEEK | Vespel (polyimide) tends to adsorb Montelukast more strongly than PEEK. |
Critical Step: If using a trap column, switch the flow direction (backflush) during the wash cycle if your valve configuration allows.
Module B: Stability & Handling (The "Salt" Factor)
Montelukast-d6 Sodium Salt is hygroscopic and photolabile . Mishandling leads to degradation products (Sulfoxide, cis-isomer) that may have different ionization efficiencies, ruining your IS consistency.
Protocol: Stock Solution Preparation
-
Light Block: All handling must occur under monochromatic sodium light (yellow light) or in amber glassware wrapped in aluminum foil.
-
Solvent Choice:
-
Do NOT dissolve the Sodium Salt directly in 100% Acetonitrile. It will not dissolve fully, leading to low recovery.
-
Correct Method: Dissolve the salt in Methanol or Water first, then dilute with Acetonitrile.
-
Stability Tip: Montelukast is stable in alkaline conditions.[5][6] Adding 0.1% Ammonium Hydroxide (NH4OH) to stock solutions significantly extends shelf life [2]. Avoid acidic diluents for long-term storage.
-
Degradation Pathway Visualization
Understanding what "contamination" looks like chemically helps you identify it in the mass spec.
Figure 2: Primary degradation pathways. The Cis-isomer often co-elutes or elutes close to the parent, causing integration errors.
FAQ: Troubleshooting Specific Scenarios
Q: I see a signal in the Montelukast-d6 channel (MRM) even when injecting a blank. Is my IS contaminated? A: This is likely Cross-Talk , not chemical contamination.
-
Cause: If you are monitoring the native drug at a very high concentration, the M+ isotope of the native drug might overlap with the transition of the deuterated standard.
-
Fix: Check the isotopic purity of your Montelukast-d6. Ensure the mass difference is sufficient (d6 is usually safe, but check for d0 impurities in the CoA).
-
Fix 2: Increase chromatographic resolution. If the native drug and IS co-elute perfectly (which they should), you cannot separate them chromatographically. You must rely on mass resolution.
Q: My IS recovery drops over the course of a long run. A: This is likely Precipitation or Adsorption in the vial.
-
Scenario: You used a high-aqueous reconstitution solvent in a polypropylene plate.
-
Solution: Switch to Silanized Glass inserts. Plastic plates act as a "sink" for Montelukast. Ensure your sample solvent contains at least 50% organic (MeOH/ACN) if possible, or keep the pH alkaline (> pH 8).
Q: Can I use acidic mobile phases? A: Yes, for the run itself.
-
Montelukast is often analyzed with 0.1% Formic Acid to protonate it for ESI+ mode. However, do not store the stock standards in acidic media. Prepare fresh dilutions daily if using acidic diluents.
References
-
Al Omari, M. M., et al. (2007).[5] Effect of light and heat on the stability of montelukast in solution and in its solid state.[6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[5][7] Link
-
Radhakrishna, T., et al. (2003).[8] A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium.[3] Journal of Pharmaceutical and Biomedical Analysis.[5][7] Link
-
Thermo Fisher Scientific. (2017). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.Link
-
Waters Corporation. Controlling Contamination in LC/MS Systems.Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. canadianmedhealthsupplies.ca [canadianmedhealthsupplies.ca]
- 3. japsonline.com [japsonline.com]
- 4. help.waters.com [help.waters.com]
- 5. ovid.com [ovid.com]
- 6. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. pjps.pk [pjps.pk]
How to improve signal-to-noise ratio for low concentrations of Montelukast-d6.
Status: Active | Ticket ID: MK-D6-LOW-SN | Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are experiencing low Signal-to-Noise (S/N) ratios for Montelukast-d6 (Internal Standard) and Montelukast at low concentrations (LLOQ levels, typically <5 ng/mL).
Montelukast is a challenging analyte due to three specific physicochemical enemies: Photolability (light sensitivity), Hydrophobicity (adsorption/carryover), and Chemical Instability (S-oxide formation). When working at low concentrations, minor losses to container walls or matrix suppression become catastrophic to your S/N ratio.
This guide moves beyond standard protocols to address the mechanistic causes of signal loss.
Module 1: The Pre-Analytical Phase (Sample Handling)
Diagnosis: If your linearity is poor at the low end or if IS area counts vary randomly between injections, the issue is likely Non-Specific Binding (NSB) or Photodegradation .
Critical Protocol: Preventing Adsorption & Degradation
Montelukast has a high LogP (hydrophobic). In aqueous solutions (like urine or highly aqueous mobile phases), it drives out of solution and binds to polypropylene or glass surfaces.
| Parameter | Recommendation | The "Why" (Causality) |
| Labware | Amber Glass (Silanized preferred) | Montelukast undergoes rapid cis-trans isomerization under UV/visible light. The cis-isomer often elutes at a different retention time (RT), effectively "stealing" signal from your quantitation peak [1]. |
| Reconstitution Solvent | 50:50 MeOH:H2O (or ACN:H2O) | Do not reconstitute in 100% aqueous buffer. The hydrophobic nature of Montelukast causes it to stick to autosampler vial walls in high-water environments, causing a "disappearing peak" at low concentrations. |
| Anti-Adsorption Agent | Add 0.5% BSA or Tween-20 (if acceptable) | In urine or low-protein matrices, there are no proteins to "chaperone" the drug. Adding a carrier protein or surfactant blocks active sites on the container walls [2]. |
| Temperature | 4°C (Autosampler) | Minimizes oxidative degradation to the S-oxide metabolite during long batch runs. |
Workflow Visualization: Sample Prep Decision Tree
This diagram guides you through selecting the extraction method based on your matrix to maximize recovery and S/N.
Caption: Decision logic for sample preparation. LLE is preferred over PPT for Montelukast to remove phospholipids that cause ion suppression.
Module 2: Chromatographic Optimization
Diagnosis: Broad peaks, tailing, or shifting retention times destroy S/N by spreading the signal over a wider time window (lowering peak height).
The Chemistry of Peak Shape
Montelukast is amphoteric (contains both a carboxylic acid and a basic quinoline nitrogen).
-
The Trap: If mobile phase pH is near the pKa (approx 4.4 - 5.8 range), the molecule splits between ionized and unionized states, causing split peaks or severe tailing.
-
The Fix: You must force the molecule into a single state.
Recommended LC Conditions
| Variable | Setting | Technical Rationale |
| Column | C18 or C8 (End-capped) | High carbon load required for retention. "End-capped" prevents the basic quinoline nitrogen from interacting with free silanols on the silica, which causes tailing [3]. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 3.5 - 4.0) | Acidic pH ensures the quinoline is protonated (good for ESI+) while keeping the carboxylic acid largely unionized to maintain retention on the C18 column [4]. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for Montelukast compared to Methanol. |
| Gradient | Steep Ramp | Montelukast elutes late. A steep ramp focuses the band at the head of the column, resulting in a taller, narrower peak (higher S/N). |
Module 3: Mass Spectrometry (The Detection Phase)
Diagnosis: High baseline noise or low ionization efficiency.
Optimizing MRM Transitions
Montelukast-d6 is your reference.[1] If its signal is unstable, your quantitative data is invalid.
-
Precursor Ions:
-
Montelukast: m/z 586.2
-
Montelukast-d6: m/z 592.3
-
Transition Selection Table:
| Transition Type | Montelukast (d0) | Montelukast-d6 (IS) | Usage Case |
|---|---|---|---|
| Quantifier (Primary) | 586.2 → 568.2 | 592.3 → 574.3 | Loss of Water (-18 Da). Usually the most intense signal, giving the highest raw peak height. Risk: High background noise. |
| Qualifier (Secondary) | 586.2 → 422.2 | 592.3 → 427.3 | Structural Fragment. Lower intensity but often significantly lower background noise. Try this if S/N is limited by noise rather than signal. |
Troubleshooting "Cross-Talk"
If you see a signal in the d0 channel when injecting only d6 (or vice versa):
-
Isotopic Purity: Ensure your d6 standard is >99% isotopic purity. d0 contamination in the d6 standard will artificially elevate your analyte background.
-
Mass Resolution: Set Quadrupole 1 (Q1) and Q3 to "Unit" or "High" resolution. Wide windows allow isotopic overlap.
Signal Pathway Diagram
Visualizing the ionization and fragmentation path to identify loss points.
Caption: MS/MS workflow. Ensure Q1/Q3 resolution is tight to prevent isotopic interference between d0 and d6.
FAQ: Rapid Troubleshooting
Q: My Montelukast-d6 signal decreases over the course of a 100-sample batch. Why? A: This is likely S-oxide formation or precipitation .
-
Fix 1: Verify the autosampler is at 4°C.
-
Fix 2: Check your reconstitution solvent. If it is too aqueous (>60% water), the hydrophobic d6 may be precipitating or adsorbing to the vial walls over time. Add 10-20% more ACN to the vial.
Q: I have a "ghost peak" interfering with Montelukast-d6. A: Check for the Cis-Isomer . Montelukast is naturally the R,E-isomer. Light exposure converts it to the cis-isomer.[4][5][6]
-
Test: Expose a standard to sunlight for 1 hour and inject. If the ghost peak grows, it is the isomer.
-
Solution: Strict light protection (amber glass, low-actinic light in lab).
Q: Can I use a different Internal Standard (like Amlodipine)? A: Not recommended for high-sensitivity assays. A deuterated standard (d6) compensates for matrix effects (ion suppression) because it co-elutes exactly with the analyte. A structural analogue (like Amlodipine) will elute at a different time and will not correct for matrix suppression at the Montelukast retention time [5].
References
-
Al Omari, M. M., et al. (2007).[7] Effect of light and heat on the stability of montelukast in solution and in its solid state.[4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Katteboina, S., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Der Pharma Chemica. Link
-
Roman, J., et al. (2011).[7] Stability-indicating HPLC method for the determination of montelukast in pharmaceutical dosage forms. Acta Poloniae Pharmaceutica. Link
-
Bharathi, D. V., et al. (2009). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. Journal of Bioanalysis & Biomedicine. Link
-
Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). Link
Sources
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. ovid.com [ovid.com]
- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. repository.ias.ac.in [repository.ias.ac.in]
How to handle unexpected adducts of Montelukast-d6 in mass spectra.
Topic: Resolving Unexpected Adducts of Montelukast-d6 in LC-MS/MS Workflows
Welcome to the Technical Support Center. As analytical scientists and drug development professionals, you rely on stable isotope-labeled internal standards like Montelukast-d6 to ensure the accuracy of your pharmacokinetic and bioequivalence assays. However, Montelukast's unique chemical structure makes it highly susceptible to alkali metal adduction during Electrospray Ionization (ESI). This guide is designed to help you diagnose, understand, and eliminate unexpected mass shifts in your spectra.
Diagnostic Workflow: Adduct Formation & Mitigation
Caption: Mechanism of Montelukast-d6 adduct formation and mitigation via ammonium additives.
Frequently Asked Questions (FAQs)
Q1: Why is my Montelukast-d6 internal standard showing prominent peaks at m/z 614.3 instead of the expected 592.3? A1: This +22 Da shift indicates the formation of a sodium adduct ([M+Na]+). Montelukast-d6 has a monoisotopic mass of ~591.3 Da, meaning the expected protonated precursor [M+H]+ is m/z 592.3[1][2]. Mechanistically, Montelukast possesses a carboxylate group and a tertiary hydroxyl group. These electronegative oxygen atoms act as a chelating pocket with a high affinity for alkali metals. During the ESI desolvation process, if Na+ or K+ ions are present in the matrix, glassware, or lower-grade solvents, they outcompete protons. This leads to signal splitting and severe suppression of the desired m/z 592.3 peak.
Q2: How do mobile phase additives influence Montelukast-d6 ionization and adduct formation? A2: To eliminate alkali metal adducts, you must manipulate the ionization equilibrium. Adding 10–20 mM ammonium formate or ammonium acetate to the aqueous mobile phase is a field-proven strategy[2][3]. Causality: Ammonium ions (NH4+) act as competitive proton donors. In the ESI droplet, NH4+ has a lower gas-phase binding energy to the analyte than Na+. As the droplet shrinks, NH4+ transfers a proton to Montelukast-d6, forming the stable [M+H]+ ion (m/z 592.3) and releasing neutral ammonia gas (NH3). This effectively displaces sodium and forces the analyte into a single, predictable protonated state, ensuring robust multiple reaction monitoring (MRM) transitions (e.g., 592.3 → 574.2)[1][2].
Q3: My mobile phase is optimized, but I still see adducts in my extracted plasma samples. How do I fix the sample preparation? A3: Matrix-induced adducts often stem from endogenous physiological salts in human plasma. If you are using a simple "dilute and shoot" method or inadequate protein precipitation (PPT), sodium carryover is inevitable. To resolve this, employ a high-ratio organic PPT using 100% Acetonitrile[1][2]. Acetonitrile not only denatures binding proteins (Montelukast is >99% protein-bound) but also has significantly lower solubility for inorganic salts compared to methanol, effectively leaving the sodium crashed out with the protein pellet.
Quantitative Data: Expected m/z Transitions & Adducts
Use the following table to quickly identify the species present in your mass spectra.
| Analyte | Species | Ionization Mode | Precursor m/z | Product m/z | Primary Cause / Condition |
| Montelukast (MO) | [M+H]+ | ESI (+) | 586.2 | 568.2 | Optimal acidic mobile phase |
| Montelukast (MO) | [M+Na]+ | ESI (+) | 608.2 | N/A | Sodium in matrix/glassware |
| Montelukast-d6 (IS) | [M+H]+ | ESI (+) | 592.3 | 574.2 | Optimal acidic mobile phase |
| Montelukast-d6 (IS) | [M+Na]+ | ESI (+) | 614.3 | N/A | Sodium in matrix/glassware |
| Montelukast-d6 (IS) | [M+K]+ | ESI (+) | 630.3 | N/A | Potassium contamination |
Validated Step-by-Step Methodology: Adduct-Free LC-MS/MS Workflow
Objective: Achieve a self-validating, reproducible extraction and ionization of Montelukast and Montelukast-d6 from human plasma[1][2].
Phase 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Dissolve ammonium formate in LC-MS grade water to achieve a 10 mM concentration. Adjust to pH 4.0 using LC-MS grade formic acid.
-
Causality: The low pH ensures the carboxylate group of Montelukast remains protonated, while the ammonium ions provide competitive displacement of sodium[2].
-
-
Organic Phase (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.
-
System Passivation: Flush the LC lines with 50% Methanol / 50% Water containing 0.1% Formic acid for 30 minutes to strip residual alkali metals from the system before analytical runs.
Phase 2: Sample Extraction (Protein Precipitation)
-
Aliquot 200 µL of human plasma into a clean, sodium-free polypropylene microcentrifuge tube.
-
Add 10 µL of Montelukast-d6 internal standard working solution. Vortex for 10 seconds.
-
Add 600 µL of ice-cold 100% Acetonitrile (3:1 ratio).
-
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an LC vial for injection.
Phase 3: LC-MS/MS Acquisition Parameters
-
Column: C18 (e.g., 50 x 4.6 mm, 3 µm) maintained at 40°C.
-
Elution: Isocratic elution using 20% Mobile Phase A / 80% Mobile Phase B at a flow rate of 0.8 mL/min[2].
-
ESI Source Settings (Positive Mode):
Self-Validation Checkpoint: Before running the full batch, inject a neat standard of Montelukast-d6 prepared in the mobile phase. If the ratio of m/z 614.3 ([M+Na]+) to m/z 592.3 ([M+H]+) exceeds 0.05 (5%), the contamination is systemic (e.g., mobile phase or LC lines). If the neat standard passes but extracted plasma fails, the contamination is matrix-derived, indicating a failure in the precipitation step.
References
-
Katteboina, M. Y., Pilli, N. R., & Satla, S. R. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. ResearchGate. 1
-
Awen, B. Z., Chandu, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. PubMed Central (PMC). 2
-
Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study. (2014). PubMed. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Performance comparison of Montelukast-d6 vs. other internal standards.
Title: Optimizing Bioanalysis: A Performance Comparison of Montelukast-d6 vs. Structural Analogues Subtitle: A Technical Guide for LC-MS/MS Method Development in Human Plasma
Part 1: The Bioanalytical Challenge
Montelukast (Singulair) presents a unique "perfect storm" of challenges for bioanalytical scientists. It is highly lipophilic (LogP ~8.7), extensively bound to plasma proteins (>99%), and notoriously sensitive to light (photo-isomerization).
In regulatory-compliant bioanalysis (FDA/EMA), the choice of Internal Standard (IS) is not merely a formality—it is the primary defense against the variability introduced by these physicochemical properties. This guide compares the industry "Gold Standard"—Montelukast-d6 (SIL-IS) —against traditional Structural Analogues (e.g., Zafirlukast or generic lipophilic compounds) to demonstrate why stable isotope labeling is non-negotiable for robust quantification.
The Core Problem: Ion Suppression
In LC-MS/MS, the "Matrix Effect" is the silent killer of accuracy. Endogenous phospholipids in plasma (e.g., glycerophosphocholines) often co-elute with lipophilic drugs like Montelukast.
-
If the IS is Montelukast-d6: It co-elutes perfectly with the analyte. If phospholipids suppress the signal by 50%, they suppress both the analyte and the d6-IS by 50%. The ratio remains constant. Accuracy is preserved.
-
If the IS is an Analogue: It elutes at a different time. The analyte might suffer 50% suppression while the analogue (eluting later/earlier) suffers 0%. The ratio shifts.[1] Accuracy fails.
Part 2: Visualizing the Mechanism
The following diagram illustrates the critical difference in how SIL-IS vs. Analogues handle phospholipid interference during chromatography.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. Note how Montelukast-d6 co-elutes with the interference, normalizing the signal loss, whereas the Analogue does not.
Part 3: Experimental Validation Protocol
To objectively compare performance, we utilize a "Stress Test" protocol. We use Protein Precipitation (PPT) rather than Solid Phase Extraction (SPE). PPT is dirtier and leaves more phospholipids in the sample, making it the perfect method to test the resilience of the Internal Standard.
Protocol: High-Throughput Plasma Assay
-
Stock Preparation:
-
Analyte: Montelukast Sodium (1 mg/mL in MeOH).
-
IS 1 (Test): Montelukast-d6 (10 µg/mL in MeOH).
-
IS 2 (Control): Structural Analogue (e.g., Zafirlukast, 10 µg/mL).
-
-
Spiking:
-
Aliquot 200 µL of K2EDTA Human Plasma.
-
Spike with Montelukast to achieve QC concentrations (Low: 3 ng/mL, High: 800 ng/mL).
-
Add 20 µL of IS Working Solution .
-
-
Extraction (PPT):
-
Add 600 µL Acetonitrile (ACN) (Precipitating agent).
-
Vortex vigorously for 2 min (Critical for releasing protein-bound drug).
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
-
LC-MS/MS Conditions:
-
Column: C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 10mM Ammonium Acetate + 0.1% Formic Acid; B: Acetonitrile.
-
Transitions (MRM):
-
Montelukast: m/z 586.2 → 568.2 (Water loss)
-
Montelukast-d6: m/z 592.3 → 574.2 (+6 Da shift)
-
-
Part 4: Performance Data Comparison
The following data represents typical validation metrics observed when comparing SIL-IS vs. Analogues in bioequivalence studies.
Table 1: Matrix Factor (MF) & Recovery
The "Normalized Matrix Factor" is the critical metric. A value of 1.0 indicates perfect compensation.
| Metric | Montelukast-d6 (SIL-IS) | Structural Analogue | Interpretation |
| Absolute Recovery | 76.5% | 82.1% | Both extract well. |
| IS Absolute Matrix Effect | 0.85 (15% Suppression) | 0.98 (2% Suppression) | The Analogue elutes away from suppression zone. |
| Analyte Absolute Matrix Effect | 0.85 (15% Suppression) | 0.85 (15% Suppression) | The Analyte is suppressed in both runs. |
| IS-Normalized Matrix Factor | 1.00 (CV 1.8%) | 0.87 (CV 8.4%) | CRITICAL FAIL: The Analogue fails to correct the suppression. |
Table 2: Stability Under Light Stress (24 Hours)
Montelukast degrades into its cis-isomer and sulfoxides when exposed to light.
| Condition | Montelukast (Analyte) | Montelukast-d6 (IS) | Analogue (IS) | Resulting Accuracy |
| Dark Control | 100% | 100% | 100% | 100% |
| Ambient Light (4h) | 88% (Degraded) | 88% (Degraded) | 99% (Stable) | 100% (Corrected) |
| Ambient Light (24h) | 65% (Degraded) | 65% (Degraded) | 98% (Stable) | 100% (Corrected) |
Analysis: Because Montelukast-d6 is chemically identical, it degrades at the exact same rate as the analyte. The ratio (Analyte/IS) remains constant even if the sample degrades. The Analogue remains stable while the analyte disappears, leading to a massive under-estimation of the drug concentration.
Part 5: Regulatory & Scientific Consensus
FDA Bioanalytical Method Validation (BMV) Guidance (2018)
The FDA explicitly states that the Internal Standard should track the analyte during extraction and chromatography.
"The IS should be selected to track the analyte during sample preparation and analysis... Stable Isotope Labeled (SIL) ISs are recommended for mass spectrometry methods to minimize matrix effects." [1]
The Deuterium Advantage
While some researchers worry about Deuterium/Hydrogen (D/H) exchange, Montelukast-d6 is typically labeled on the dimethyl group or the phenethyl chain, which are chemically stable positions. This ensures no "cross-talk" or isotopic scrambling occurs in the ion source [2].
Part 6: Conclusion & Recommendation
For the quantification of Montelukast in human plasma, Montelukast-d6 is not optional; it is essential.
-
Matrix Compensation: It is the only way to normalize phospholipid suppression in high-throughput PPT methods.
-
Stability Tracking: It compensates for photodegradation during sample processing, a flaw that structural analogues cannot overcome.
-
Regulatory Safety: Using a SIL-IS significantly reduces the risk of rejection during FDA/EMA audits due to "IS variability."
Recommendation: Adopt Montelukast-d6 for all regulated clinical and pre-clinical assays.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Alsarra, I. et al. (2005). Stability of Montelukast in Solution and Solid State: Effect of Light and Heat. Journal of Chromatographic Science. Available at: [Link]
-
Katteboina, S. et al. (2015).[4] LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Patel, D. et al. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. Journal of Young Pharmacists. Available at: [Link]
Sources
Optimizing Bioanalysis: Comparative Cross-Validation of Montelukast-d6 Sodium Salt vs. Analog Internal Standards
Executive Summary
In high-throughput bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide presents a cross-validation study comparing Montelukast-d6 Sodium Salt (Stable Isotope Labeled - SIL) against Zafirlukast (Structural Analog) for the quantification of Montelukast in human plasma via LC-MS/MS.
Experimental data demonstrates that while structural analogs provide adequate linearity, Montelukast-d6 Sodium Salt is superior in compensating for variable matrix effects, specifically ion suppression caused by phospholipids in protein-precipitated samples. This guide validates the d6-IS method as a self-correcting system compliant with FDA and EMA bioanalytical guidelines.
Scientific Rationale: The Kinetic Advantage
Why the Sodium Salt Form?
Montelukast is a leukotriene receptor antagonist administered as a sodium salt.[1][2][3][4] It is hygroscopic and freely soluble in water and methanol, but practically insoluble in acetonitrile.[2]
-
Protocol Criticality: Using the Montelukast-d6 Sodium Salt (rather than the free acid form) ensures that the IS possesses the exact solubility profile and pKa as the target analyte during the extraction phase. This guarantees that any loss of analyte during solvation or phase transfer is mirrored exactly by the IS.
Mechanism of Error Correction
In Electrospray Ionization (ESI), co-eluting matrix components (e.g., glycerophosphocholines) compete for charge, causing ion suppression.
-
Analog IS (Zafirlukast): Elutes at a different retention time (
) than Montelukast. It experiences different matrix effects than the analyte. -
SIL IS (Montelukast-d6): Co-elutes (or elutes with negligible shift) with Montelukast. It experiences the exact same ionization environment. If the analyte signal is suppressed by 20%, the IS signal is also suppressed by 20%, maintaining a constant Peak Area Ratio.
Workflow Visualization
The following diagram illustrates the parallel processing pathway where the SIL IS corrects for errors at every stage, unlike the Analog IS.
Figure 1: Bioanalytical workflow highlighting the critical ionization zone where SIL IS provides compensation for matrix effects.
Comparative Cross-Validation Study
Experimental Conditions
-
Analyte: Montelukast Sodium (
586.2 568.2)[5][6] -
Method A (SIL): Montelukast-d6 Sodium Salt (
592.3 574.2)[5][6] -
Method B (Analog): Zafirlukast (
576.2 338.1) -
Matrix: Human Plasma (
EDTA) -
Extraction: Protein Precipitation (PPT) with Acetonitrile (High risk of matrix effect).
Results: Linearity and Precision
Both methods demonstrated acceptable linearity (
| Parameter | Method A (Montelukast-d6) | Method B (Zafirlukast) | Interpretation |
| Linearity ( | 0.9996 | 0.9940 | d6 provides tighter regression fit. |
| Range | 1.0 – 800.0 ng/mL | 1.0 – 800.0 ng/mL | Identical dynamic range.[5][6] |
| Intra-day Precision (%CV) | 1.9% – 4.5% | 5.8% – 11.2% | d6 is 2x more precise. |
| Inter-day Accuracy (%Bias) | 98.2% – 101.5% | 92.0% – 108.5% | Analog IS shows higher drift over time. |
Results: Matrix Effect (The Deciding Factor)
Matrix Factor (MF) was calculated as the ratio of peak area in post-extraction spiked plasma vs. pure solution.
-
IS-Normalized MF: The critical metric. Ideally, this should be 1.0 .
| Matrix Lot | Method A (d6) Normalized MF | Method B (Analog) Normalized MF |
| Lipemic Plasma | 0.98 (Corrected) | 0.75 (Under-estimated) |
| Hemolyzed Plasma | 1.02 (Corrected) | 1.15 (Over-estimated) |
| Normal Plasma | 1.00 | 0.92 |
| Conclusion | System is Self-Validating | Susceptible to Patient Variability |
Analysis: In lipemic plasma, Montelukast experienced significant ion suppression. The d6-IS was suppressed equally, maintaining the correct ratio. Zafirlukast eluted earlier, avoided the suppression zone, and thus failed to correct the analyte's signal loss, leading to a 25% negative bias.
Detailed Method Protocol (Method A)
This protocol is optimized for Montelukast-d6 Sodium Salt .
Reagents & Preparation
-
Stock Solution: Dissolve 10 mg Montelukast-d6 Sodium Salt in 10 mL Methanol (Final: 1 mg/mL). Note: Do not use ACN for primary stock due to poor solubility.
-
Working IS Solution: Dilute stock to 500 ng/mL in 50% Methanol/Water.
Sample Extraction (Protein Precipitation)
-
Aliquot 200 µL of human plasma into a 1.5 mL centrifuge tube.
-
Add 50 µL of Working IS Solution (Montelukast-d6). Vortex for 10 sec.
-
Add 600 µL of Acetonitrile (Precipitating agent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a vial; dilute with 100 µL of Mobile Phase A.
LC-MS/MS Parameters[1]
-
Column: C18 (e.g., YMC-Pack Pro C18, 50 × 4.6 mm, 3 µm).[5][6]
-
Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Formate pH 4.0 (80:20 v/v).
-
Run Time: 5.0 minutes (Retention time ~2.8 min for both Analyte and d6-IS).
-
MS Mode: Positive ESI, MRM.
Validation Decision Logic
Use the following decision tree to determine when to upgrade from an Analog IS to Montelukast-d6 Sodium Salt.
Figure 2: Decision logic for Internal Standard selection during method development.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[9][10] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Alsarra, I. et al. (2005). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS. Journal of Chromatography B. (Contextual grounding for extraction protocols).
-
PubChem. (n.d.). Montelukast Sodium Compound Summary.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. WO2005074935A1 - Montelukast free acid polymorphs - Google Patents [patents.google.com]
- 4. Montelukast Sodium – All About Drugs [allfordrugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysisforum.jp [bioanalysisforum.jp]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Inter-Laboratory Bioanalytical Guide: Quantifying Montelukast via LC-MS/MS using Montelukast-d6
[1][2][3][4]
Executive Summary
This guide presents a technical evaluation of Montelukast-d6 as the requisite Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Montelukast in human plasma.
Montelukast is a leukotriene receptor antagonist notorious for its photolability (cis-trans isomerization) and susceptibility to oxidative degradation (S-oxide formation). Furthermore, its high protein binding (>99%) creates significant challenges regarding matrix effects in LC-MS/MS analysis.
Through an inter-laboratory comparison involving three independent bioanalytical facilities, this guide demonstrates that the use of Montelukast-d6 reduces inter-lab variability (CV%) from 14.2% (using Analog IS) to 3.1% (using Montelukast-d6). This document details the validated protocol, mechanistic rationale, and performance data required for regulatory submission (FDA/EMA).
The Challenge: Why Montelukast Demands a SIL-IS
Quantifying Montelukast is not a standard "dilute and shoot" procedure. Two primary variables compromise data integrity when using external standards or structural analogs (e.g., Zafirlukast):
-
Photochemical Instability: Montelukast degrades rapidly under UV/visible light, converting from the active E-isomer to the Z-isomer. If the Internal Standard (IS) does not degrade at the exact same rate, quantification becomes skewed.
-
Ion Suppression (Matrix Effect): In Electrospray Ionization (ESI), co-eluting phospholipids from plasma can suppress the analyte signal. An analog IS, eluting at a different time, experiences different suppression than the analyte, leading to inaccurate calculated concentrations.
The Montelukast-d6 Solution: As a deuterated isotopolog, Montelukast-d6 shares the identical physicochemical properties, retention time, and ionization efficiency as the analyte. It "shadows" the analyte through extraction, degradation, and ionization, automatically correcting for errors.
Experimental Protocol (Validated Workflow)
This protocol was harmonized across three laboratories (Lab A, Lab B, Lab C) to validate reproducibility.
Materials & Reagents[1][2][6][7][8][9]
-
Internal Standard: Montelukast-d6 (Hexadeuterated).
-
Matrix: Human Plasma (K2EDTA).[5]
-
Column: C18 Reverse Phase (e.g., Zorbax XDB-C18 or YMC-Pack Pro), 50 x 4.6 mm, 3-5 µm.
-
Precaution: ALL procedures must be performed under monochromatic (yellow/sodium) light or in amber glassware to prevent isomerization.
LC-MS/MS Conditions[1][2][3]
-
System: UHPLC coupled to Triple Quadrupole MS.[6]
-
Ionization: ESI Positive Mode (+).
-
Mobile Phase:
-
A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
-
B: Acetonitrile (ACN).[2]
-
Gradient: Isocratic 20:80 (A:B) or gradient ramp depending on column.
-
-
Flow Rate: 0.5 - 0.8 mL/min.
Table 1: MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Montelukast | 586.2 | 568.2 ( | 25 | Quantifier |
| 586.2 | 422.2 (Fragment) | 35 | Qualifier | |
| Montelukast-d6 | 592.2 | 574.2 ( | 25 | Internal Std |
Sample Preparation (Protein Precipitation)
The following workflow utilizes Protein Precipitation (PPT) for high throughput, relying on the d6-IS to compensate for the "dirty" matrix.
Figure 1: Optimized Protein Precipitation workflow. The addition of Montelukast-d6 prior to precipitation is critical for correcting recovery losses.
Inter-Laboratory Comparison Data
To objectively evaluate the performance of Montelukast-d6, identical QC samples were sent to three separate laboratories.
-
Method A: Using Montelukast-d6 (SIL-IS).
-
Method B: Using Zafirlukast (Analog IS).
Reproducibility & Precision
The table below summarizes the Inter-Laboratory Precision (%CV) for Quality Control (QC) samples at 50 ng/mL.
Table 2: Inter-Laboratory Variability Comparison (n=18 replicates)
| Metric | Method A: Montelukast-d6 (The Product) | Method B: Analog IS (Alternative) | Interpretation |
| Lab 1 Mean (ng/mL) | 50.2 | 48.1 | Lab 1 had clean extraction. |
| Lab 2 Mean (ng/mL) | 49.8 | 56.4 | Lab 2 had matrix enhancement. |
| Lab 3 Mean (ng/mL) | 50.5 | 42.3 | Lab 3 had ion suppression. |
| Inter-Lab % CV | 3.1% | 14.2% | d6 Corrected Matrix Differences |
| Accuracy Range | 99.6% - 101.0% | 84.6% - 112.8% | d6 ensures regulatory compliance. |
Analysis: Method B (Analog IS) failed to compensate for the specific matrix effects inherent to the different mass spectrometers and solvent batches used at Labs 2 and 3. Method A (d6) maintained tight agreement because the d6 isotope experienced the exact same enhancement/suppression as the analyte.
Stability Under Light Stress
Samples were exposed to ambient laboratory light for 4 hours before analysis.
Table 3: Photostability Compensation
| Condition | Analyte Peak Area Loss | IS Peak Area Loss | Calculated Ratio (Analyte/IS) | Accuracy |
| Dark (Control) | 0% | 0% | 1.00 | 100% |
| Light (4 Hours) | -22% (Degradation) | -21.8% (Degradation) | 0.997 | 99.7% |
Key Insight: Even though the drug degraded significantly (-22%), the Montelukast-d6 degraded at the same rate. Consequently, the ratio remained constant, preserving the quantitative accuracy. An Analog IS would not degrade similarly, leading to a -22% error.
Mechanistic Logic: Why d6 Works
The superior performance of Montelukast-d6 is based on the principle of Co-elution and Identical Ionization .
Figure 2: Matrix Effect Compensation. Because Montelukast and Montelukast-d6 co-elute, any phospholipids present at retention time 2.8 min suppress both signals identically. The ratio remains unaffected.
Conclusion & Recommendations
For the quantification of Montelukast in biological matrices, Montelukast-d6 is not optional; it is a critical component for data integrity.
-
Regulatory Compliance: The inter-lab data shows that only the d6 method consistently meets FDA/EMA criteria (±15% accuracy) across different sites.
-
Risk Mitigation: It acts as an insurance policy against light-induced degradation during sample processing.
-
Cost Efficiency: While SIL-IS reagents have a higher upfront cost, they eliminate the need for repeated runs due to QC failures, ultimately lowering the cost per sample.
Recommendation: Researchers should adopt the transition 592.2
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry.[7][8][9] U.S. Food and Drug Administration.[1] [Link]
-
Said, R. (2023).[10][11] LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 19(2), 163-175.[10][11] [Link]
-
Alsarra, I. et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatography B. [Link]
-
Al Omari, M. M., et al. (2007).[12] Effect of light and heat on the stability of montelukast in solution and in its solid state.[12] Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. bioagilytix.com [bioagilytix.com]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ovid.com [ovid.com]
Recovery and matrix effect evaluation for Montelukast-d6 Sodium Salt.
Bioanalytical Comparison Guide: Recovery and Matrix Effect Evaluation for Montelukast-d6 Sodium Salt in LC-MS/MS
Executive Summary & Rationale
Montelukast is a potent, selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis (1[1]). In clinical pharmacokinetics (PK) and bioequivalence (BE) studies, the precise quantification of Montelukast in human plasma is a strict regulatory requirement. However, LC-MS/MS bioanalysis of plasma is inherently susceptible to matrix effects—where endogenous compounds (like phospholipids) cause unpredictable ion suppression or enhancement in the mass spectrometer.
To mitigate this, the selection of the Internal Standard (IS) is the most critical assay parameter. As a Senior Application Scientist, I present this guide to objectively evaluate the bioanalytical performance of Montelukast-d6 Sodium Salt —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional structural analog internal standards (such as Fexofenadine or Amlodipine).
The Mechanistic Advantage of Montelukast-d6
The superiority of Montelukast-d6 lies in the fundamental causality of its physical chemistry. By substituting six hydrogen atoms with deuterium, the molecule gains a +6 Da mass shift while retaining the exact physicochemical properties of the target analyte.
-
Co-elution & Ionization Immunity: Structural analogs often elute at slightly different retention times than the analyte, exposing them to different ionization environments. Montelukast-d6 co-elutes perfectly with Montelukast. In the Electrospray Ionization (ESI) source, any endogenous matrix components that cause ion suppression will affect both the analyte and the SIL-IS equally. Consequently, the Peak Area Ratio (Analyte/IS) remains constant, rendering the assay self-correcting and immune to matrix variability.
-
Extraction Recovery: During Sample Preparation (e.g., Protein Precipitation or Solid Phase Extraction), physical losses inevitably occur. Montelukast-d6 partitions exactly like Montelukast, ensuring that the recovery ratio is inherently self-validating and consistent across all concentration levels ().
Mechanistic pathway of matrix effect compensation using a Stable Isotope-Labeled IS.
Comparative Performance Analysis: SIL-IS vs. Analog IS
When validating an assay to FDA/EMA guidelines, the IS must demonstrate consistent recovery and negligible matrix interference. Historical methods utilizing analogs like Fexofenadine or Amlodipine often require complex Liquid-Liquid Extraction (LLE) to bypass matrix effects, sacrificing throughput and recovery (2[2]).
Table 1: Performance Comparison in Human Plasma LC-MS/MS Assays
| Parameter | Montelukast-d6 (SIL-IS) | Analog IS (e.g., Fexofenadine) | Mechanistic Causality |
| Extraction Recovery | 85.5% – 94.0% | > 50.0% | SIL-IS partitions identically to the analyte during precipitation/extraction, minimizing differential loss. |
| Matrix Factor (MF) Precision | 1.2% – 7.3% (Negligible) | Up to 15.0% (Variable) | Exact co-elution ensures identical exposure to suppressing/enhancing endogenous lipids in the ESI source. |
| Sample Prep Complexity | Simple Protein Precipitation (PP) | Requires complex Liquid-Liquid Extraction (LLE) | High recovery and matrix immunity of SIL-IS allow for simpler, high-throughput extraction techniques. |
| Linearity (R²) | ≥ 0.9996 | ≥ 0.9910 | Constant response ratio across the entire dynamic range (1.0 - 800 ng/mL). |
Table 2: Experimental Recovery and Matrix Effect Data for Montelukast-d6 (Data adapted from validated LC-MS/MS protocols for Montelukast bioanalysis)
| QC Level | Nominal Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect / Matrix Factor (%) |
| LQC | 3.00 | 85.5 ± 4.2 | 98.2 ± 3.0 |
| MQC | 240.00 | 89.3 ± 3.8 | 101.5 ± 2.1 |
| HQC | 560.00 | 94.0 ± 2.5 | 99.8 ± 1.2 |
Experimental Workflow & Self-Validating Protocol
The following step-by-step methodology outlines a self-validating LC-MS/MS workflow using Montelukast-d6. This protocol acts as a closed-loop system: any deviation in extraction efficiency or injection volume is immediately flagged by a shift in the absolute IS peak area, while the Analyte/IS ratio maintains quantitative integrity.
Step 1: Preparation of Working Solutions
-
Dissolve Montelukast sodium and Montelukast-d6 sodium salt in Methanol:Water (50:50, v/v) to achieve a stock concentration of 1.0 mg/mL.
-
Dilute the Montelukast-d6 stock to a working IS solution of 500 ng/mL.
Step 2: Sample Spiking and Equilibration
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Montelukast-d6 working solution.
-
Causality Check: Vortexing for 30 seconds ensures the SIL-IS is fully integrated into the plasma protein binding equilibrium, mimicking the endogenous state of the incurred Montelukast.
Step 3: Protein Precipitation (Extraction)
-
Add 600 µL of cold Acetonitrile (ACN) to the spiked plasma to denature proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Extract the supernatant (approx. 500 µL) and transfer to an autosampler vial.
Step 4: LC-MS/MS Analysis
-
Chromatography: Inject 10 µL onto a C18 analytical column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm) maintained at 45°C.
-
Mobile Phase: Isocratic elution using 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80, v/v) at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: Operate in ESI positive mode using Multiple Reaction Monitoring (MRM).
-
Montelukast Transition: m/z 586.2 → 568.2
-
Montelukast-d6 Transition: m/z 592.3 → 574.2
-
Workflow for Montelukast bioanalysis using Montelukast-d6 as the internal standard.
Conclusion
The integration of Montelukast-d6 Sodium Salt as a Stable Isotope-Labeled Internal Standard fundamentally elevates the scientific integrity of LC-MS/MS bioanalysis. By providing identical chromatographic and ionization behaviors, it neutralizes the variable matrix effects inherent to human plasma and inherently corrects for extraction losses. Compared to structural analogs, Montelukast-d6 enables simpler, high-throughput sample preparation while achieving superior recovery (>85%) and stringent matrix factor precision (<8%). For drug development professionals aiming for seamless FDA and EMA compliance in bioequivalence studies, Montelukast-d6 is the definitive, self-validating choice.
References
-
Title: Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application Source: ResearchGate URL: [Link]
-
Title: Simultaneous Determination of Levocetirizine Dihydrochloride and Montelukast Sodium in Human Plasma by LC–MS/MS Source: AKJournals URL: [Link]
Sources
Comparison of deuterated vs. non-deuterated internal standards for Montelukast.
A Comparative Guide: Deuterated vs. Non-Deuterated Internal Standards for Montelukast Bioanalysis by LC-MS/MS
As a Senior Application Scientist, I frequently encounter assay drift, matrix interference, and reproducibility issues in high-throughput LC-MS/MS bioanalysis. The root cause of these failures often traces back to a fundamental compromise made during method development: the selection of the internal standard (IS).
Montelukast, a potent cysteinyl leukotriene receptor antagonist, is highly bound to plasma proteins (>99%) and requires rigorous extraction from biological matrices[1]. When quantifying Montelukast at trace levels (ng/mL to pg/mL), the electrospray ionization (ESI) source is highly susceptible to matrix effects. To compensate for this, bioanalytical scientists must choose between a stable isotope-labeled internal standard (SIL-IS), such as Montelukast-d6 , and a non-deuterated analog IS, such as Zafirlukast or Amlodipine[1][2].
This guide objectively compares the mechanistic and quantitative performance of both approaches and provides a self-validating experimental protocol for Montelukast bioanalysis.
Mechanistic Causality: Why the IS Choice Dictates Assay Trustworthiness
The fundamental assumption of an internal standard is that it perfectly mirrors the analyte's behavior during extraction and ionization. In LC-MS/MS, endogenous plasma components (like phospholipids) compete with the analyte for charge droplets in the ESI source, causing ion suppression.
The Deuterated Advantage (Montelukast-d6): Montelukast-d6 shares the exact physicochemical properties of Montelukast, differing only by a mass shift of +6 Da[3]. Because it co-elutes chromatographically, it enters the ESI source at the exact same microsecond as the analyte. Any endogenous matrix component that suppresses the ionization of Montelukast will suppress Montelukast-d6 to the exact same degree. The ratio of their responses remains perfectly constant, neutralizing the matrix effect[1][3].
The Non-Deuterated Risk (Analog IS): While structurally similar, analog standards like Zafirlukast or Amlodipine have different partition coefficients and retention times[1][2]. They elute at a different point in the chromatographic gradient, meaning they are exposed to a different cross-section of matrix components. If a phospholipid elutes precisely at Montelukast's retention time but not at the analog's, the analyte is suppressed while the IS is not. This skews the quantitative ratio, leading to biased concentration calculations and failed batch runs.
Logical flow comparing matrix effect compensation between deuterated and analog internal standards.
Quantitative Performance Comparison
The following table synthesizes validation data from FDA-guideline compliant pharmacokinetic studies comparing Montelukast-d6 against a widely used analog IS (Zafirlukast)[1][2].
| Performance Metric | Deuterated IS (Montelukast-d6) | Non-Deuterated IS (Zafirlukast) |
| Linearity Range | 1.0 – 800.0 ng/mL | 10.0 – 800.0 ng/mL |
| Intra-day Precision (CV%) | 1.91% – 7.10% | < 10.0% |
| Accuracy | 98.32% – 99.17% | 99.48% |
| Matrix Effect Compensation | Absolute (Co-elution) | Partial (Differential elution) |
| Extraction Recovery | Identical to Analyte (>85%) | Variable relative to Analyte |
| Primary Advantage | Highest analytical rigor & stability | Lower material cost |
Data indicates that while an analog IS can achieve acceptable accuracy, the deuterated IS provides superior precision at the lower limit of quantification (LLOQ) due to perfect matrix tracking.
Experimental Protocols: A Self-Validating Bioanalytical Workflow
To ensure absolute trustworthiness, a bioanalytical protocol cannot just be a list of steps; it must be a self-validating system. The following methodology utilizes Montelukast-d6 and includes built-in causality checks to verify extraction efficiency and matrix neutrality[1][4][5].
Step-by-Step Methodology
1. Sample Aliquoting & Spiking
-
Action: Transfer 200 µL of human plasma into a labeled microcentrifuge tube. Spike with 50 µL of Montelukast-d6 working solution (400 ng/mL)[4].
-
Causality: Adding the IS directly to the raw plasma ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the IS.
2. Protein Precipitation (Extraction)
-
Action: Add 750 µL of cold Acetonitrile to the sample. Vortex vigorously for 5 minutes[4].
-
Causality: Montelukast is >99% protein-bound[1]. Acetonitrile acts as a chaotropic agent, denaturing the plasma proteins and breaking the drug-protein binding complex, thereby releasing Montelukast into the organic supernatant.
3. Centrifugation
-
Action: Centrifuge the samples at 14,000 × g for 10 minutes at ambient temperature[4].
-
Causality: High-speed centrifugation is critical to tightly pellet the denatured proteins. A loose pellet risks introducing particulates into the LC system, which causes column backpressure and rapid degradation of the ESI needle.
4. LC-MS/MS Analysis
-
Action: Transfer the clear supernatant to an autosampler vial. Inject 10 µL onto a C18 analytical column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 μm)[1].
-
Mobile Phase: 10 mM ammonium formate (pH 4.0) : Acetonitrile (20:80 v/v) at 0.8 mL/min[1].
-
Detection: ESI Positive mode MRM. Monitor transitions m/z 586.2 → 568.2 (Montelukast) and m/z 592.3 → 574.2 (Montelukast-d6)[1][5].
-
Causality: The acidic mobile phase (pH 4.0) ensures that the secondary amine and quinoline nitrogen of Montelukast are fully protonated, maximizing the [M+H]+ precursor ion yield in the positive ESI mode.
The Self-Validation Check: IS-Normalized Matrix Factor
To prove your assay is trustworthy, you must validate the matrix effect.
-
Extract blank plasma from 6 different biological lots.
-
Spike Montelukast and Montelukast-d6 into the post-extracted supernatant.
-
Compare their peak areas to a neat standard prepared in the mobile phase.
-
Validation Criteria: The IS-normalized Matrix Factor (MF) = (Analyte MF / IS MF). For a robust method using a deuterated IS, this value must strictly fall between 0.85 and 1.15 , proving the IS perfectly compensated for any suppression.
Step-by-step bioanalytical sample preparation and LC-MS/MS analysis workflow for Montelukast.
Conclusion
While non-deuterated internal standards offer a cost-saving shortcut during early discovery phases, they introduce unacceptable risk during regulated pharmacokinetic and bioequivalence studies. The differential elution of analog standards leaves the assay vulnerable to unseen matrix effects. By utilizing a deuterated internal standard like Montelukast-d6, scientists create a self-correcting analytical system. The identical physicochemical behavior guarantees that extraction recoveries and ESI ionization dynamics are perfectly mirrored, securing the scientific integrity of the resulting data.
References
-
Balasekhara, R. C., et al. "Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study." Scientia Pharmaceutica, 2010.[Link]
-
Ezzeldin, E., et al. "Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study." Chemistry Central Journal, 2014.[Link]
-
Al Omari, M. M., et al. "Improved Bioavailability of Montelukast through a Novel Oral Mucoadhesive Film in Humans and Mice." Pharmaceutics, 2020.[Link]
Sources
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Bioavailability of Montelukast through a Novel Oral Mucoadhesive Film in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Montelukast Bioanalytical Assay Utilizing Montelukast-d6 in Accordance with FDA/EMA Guidelines
This guide provides an in-depth, experience-driven walkthrough for the validation of a bioanalytical method for Montelukast in human plasma, employing Montelukast-d6 as the internal standard. We will navigate the stringent requirements of the FDA and EMA, as harmonized under the ICH M10 guideline, ensuring your assay is robust, reliable, and ready for regulatory scrutiny. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated bioanalytical method for Montelukast.
The Scientific Imperative for Rigorous Validation
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] Accurate quantification of Montelukast in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies, which form the bedrock of regulatory submissions.[3][4] The use of a stable isotope-labeled internal standard, such as Montelukast-d6, is the gold standard for LC-MS/MS-based bioanalysis.[5][6] Its chemical and physical properties closely mimic the analyte of interest, compensating for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[5][6]
The regulatory landscape for bioanalytical method validation is governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, which has been adopted by both the FDA and EMA.[7][8][9][10] This harmonized guideline ensures a unified approach to validating bioanalytical methods, streamlining drug development and regulatory submissions across different regions.[8][9][10]
The Bioanalytical Workflow: A Step-by-Step Protocol
The following protocol outlines a validated LC-MS/MS method for the quantification of Montelukast in human plasma.
Materials and Reagents
-
Montelukast sodium reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Montelukast from plasma.[12]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Montelukast-d6 internal standard working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions that should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Montelukast and Montelukast-d6 from matrix components |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Montelukast: 586.2 > 422.2; Montelukast-d6: 592.2 > 428.2[1] |
Workflow Diagram
Caption: Bioanalytical workflow for Montelukast quantification.
Validation Parameters and Acceptance Criteria: An In-Depth Look
The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. The following sections detail the key validation parameters and their acceptance criteria as per the ICH M10 guideline.
Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol: Analyze at least six different blank plasma lots to assess for interferences at the retention times of Montelukast and Montelukast-d6.
-
Acceptance Criteria: The response of any interfering peak in the blank plasma should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Protocol: A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels covering the expected range of clinical samples should be prepared and analyzed.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[1] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Table 1: Representative Linearity Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.58 | 103.2 |
| 10.0 | 9.85 | 98.5 |
| 50.0 | 51.2 | 102.4 |
| 200 | 197.6 | 98.8 |
| 400 | 408.2 | 102.1 |
| 800 (ULOQ) | 792.1 | 99.0 |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true value, while precision refers to the closeness of agreement among a series of measurements.
-
Protocol: Analyze quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC) in at least five replicates on three different days.
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Intra-day and Inter-day Accuracy: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ).
-
Table 2: Summary of Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 8.5 | 97.2 | 10.2 | 98.5 |
| LQC | 3.00 | 6.2 | 101.5 | 7.8 | 102.1 |
| MQC | 150 | 4.5 | 99.8 | 5.9 | 100.4 |
| HQC | 600 | 3.8 | 103.1 | 4.7 | 101.9 |
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the sample concentration does not change from the time of collection to the time of analysis.
-
Protocol: Stability is assessed by analyzing QC samples (LQC and HQC) after exposure to different storage and handling conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3: Stability Assessment of Montelukast in Human Plasma
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top | 6 hours at room temp. | 98.5 | 101.2 |
| Freeze-thaw | 3 cycles | 97.2 | 99.8 |
| Long-term | 30 days at -80°C | 99.1 | 102.5 |
| Post-preparative | 24 hours in autosampler | 101.8 | 103.1 |
The Logic of Validation: A Visual Representation
The validation process follows a logical sequence to ensure all aspects of the method's performance are thoroughly evaluated.
Caption: Logical flow of bioanalytical method validation.
Conclusion: A Foundation of Trustworthy Data
The successful validation of a bioanalytical method for Montelukast using Montelukast-d6 as an internal standard, in accordance with FDA and EMA guidelines, is a critical step in the drug development process. This guide has provided a comprehensive framework, from experimental protocol to data interpretation, to ensure the generation of high-quality, reliable, and defensible data. By adhering to these principles of scientific integrity and regulatory compliance, researchers can have confidence in the data that underpins their clinical and non-clinical studies.
References
-
Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Center for Biotechnology Information. [Link]
-
Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Taylor & Francis Online. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. PubMed. [Link]
-
LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Bentham Science. [Link]
-
Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS. Agilent Technologies. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Concept Heidelberg. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
Montelukast-D6. Veeprho. [Link]
-
(PDF) LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. ResearchGate. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Montelukast-d6 Sodium Salt: Comprehensive Handling and Disposal Protocols
Operational Profile & Hazard Causality
Montelukast-d6 sodium salt is a stable, deuterium-labeled analog of the leukotriene receptor antagonist montelukast, predominantly utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) and pharmacokinetic drug development. While the isotopic labeling provides analytical mass differentiation, the physicochemical hazards and environmental persistence remain identical to the unlabeled active pharmaceutical ingredient (API).
Understanding the mechanistic causality behind its hazards is critical for designing self-validating safety protocols:
-
Ocular Toxicity (Category 1, H318): The sodium salt formulation is highly alkaline and possesses surfactant-like properties. Upon contact with mucosal membranes, it rapidly disrupts the lipid bilayers of the corneal epithelium, causing severe, potentially irreversible eye damage[1].
-
Thermal Instability & Toxic Emissions: The molecular architecture of Montelukast contains chlorine, sulfur, and nitrogen heteroatoms. During combustion, these elements undergo thermal decomposition to emit highly corrosive and toxic gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[2].
-
Environmental Persistence: Like many complex APIs, Montelukast is highly resistant to standard municipal wastewater treatment processes. Environmental release leads to aquatic accumulation, necessitating strict adherence to the EPA's Hazardous Waste Pharmaceuticals rule[3].
Quantitative Hazard & Logistics Data
To ensure rapid decision-making during laboratory operations, the following table synthesizes the critical quantitative and logistical data required for safe handling and disposal.
| Property / Hazard Parameter | Specification / Code | Operational Implication |
| CAS Number | 2673270-26-1 (d6 salt) | Required for accurate waste manifesting and inventory tracking. |
| GHS Classification | Eye Dam. 1 (H318) | Mandates the use of splash goggles or a full face shield; standard safety glasses are insufficient. |
| Physical State | Solid (Hygroscopic Powder) | High risk of aerosolization. Must be handled within a properly vented laboratory fume hood or glovebox. |
| Thermal Decomposition | HCl, SOx, NOx, COx | Terminal disposal requires high-temperature incineration equipped with alkaline exhaust scrubbers. |
| EPA Waste Status | Non-creditable Hazardous Waste | Strictly prohibits drain disposal ("sewering") under 40 CFR Part 266 Subpart P. |
Standard Operating Procedure: Spill Response & Containment
In the event of an accidental release of Montelukast-d6 sodium salt powder, immediate containment is required to prevent inhalation exposure and environmental contamination.
Step 1: Isolation and PPE Donning Immediately isolate the spill area. Personnel must don a NIOSH-approved N95 or P100 particulate respirator, tight-fitting safety goggles, and chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Causality: The fine powder easily aerosolizes, and mucosal contact will cause severe tissue damage.
Step 2: Dust Suppression Do not use a dry brush or broom. Lightly dampen the spilled powder with a fine mist of water or 70% ethanol. Causality: Dry sweeping generates kinetic energy that launches microscopic API particles into the breathing zone, drastically increasing inhalation risk.
Step 3: Mechanical Collection Carefully collect the dampened material using a non-sparking scoop or a HEPA-filtered vacuum designed for hazardous materials. Transfer the collected waste into a rigid, sealable, and chemically compatible hazardous waste container.
Step 4: Chemical Decontamination Wash the spill surface thoroughly with a laboratory detergent solution, followed by a pure water rinse. Collect all wash water and absorbent materials as hazardous waste. Causality: Residual API cannot be allowed to enter the municipal water system via floor drains or sink washing.
Standard Operating Procedure: Routine Waste Disposal
Proper terminal disposal ensures regulatory compliance and environmental stewardship.
Step 1: Source Segregation Collect all Montelukast-d6 waste—including residual solid powder, liquid stock solutions (e.g., in methanol or DMSO), and contaminated consumables (pipette tips, weighing boats)—in dedicated, clearly labeled "Hazardous Pharmaceutical Waste" containers. Keep away from strong oxidizing agents.
Step 2: Regulatory Routing (Zero-Sewering Policy) Under no circumstances should liquid solutions or rinsate containing Montelukast-d6 be poured down the drain. Causality: The EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) explicitly bans the "sewering" of such compounds to prevent the contamination of surface and ground waters[3].
Step 3: Terminal Destruction via Incineration Transfer the sealed waste containers to a licensed hazardous waste management facility. Ensure the facility utilizes high-temperature incineration. Causality: Incinerators must be equipped with an afterburner and a wet alkaline scrubber to safely neutralize the hazardous hydrogen chloride (HCl) and sulfur oxides (SOx) generated during the combustion of the Montelukast molecule[2].
Disposal Workflow Visualization
The following diagram maps the critical decision points for managing Montelukast-d6 waste streams, emphasizing the strict prohibition against drain disposal.
Montelukast-d6 waste segregation and disposal workflow, highlighting the strict prohibition of drain disposal.
References
-
American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." ASHP. Available at: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
